molecular formula C17H16N6OS2 B12420263 Tetrazine-Ph-OPSS

Tetrazine-Ph-OPSS

Cat. No.: B12420263
M. Wt: 384.5 g/mol
InChI Key: IXCGIRWOEJYFRW-UHFFFAOYSA-N
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Description

Tetrazine-Ph-OPSS is a useful research compound. Its molecular formula is C17H16N6OS2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N6OS2

Molecular Weight

384.5 g/mol

IUPAC Name

3-(pyridin-2-yldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C17H16N6OS2/c24-15(8-10-25-26-16-3-1-2-9-18-16)19-11-13-4-6-14(7-5-13)17-22-20-12-21-23-17/h1-7,9,12H,8,10-11H2,(H,19,24)

InChI Key

IXCGIRWOEJYFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tetrazine-Ph-OPSS: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tetrazine-Ph-OPSS, a heterobifunctional crosslinker designed for advanced bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs). We will delve into its core chemical principles, present quantitative data on its reactivity and stability, provide detailed experimental protocols for its application, and visualize a typical workflow.

Core Principles of this compound

This compound is a linker molecule featuring two distinct reactive moieties, enabling a sequential and controlled bioconjugation approach. Its structure consists of:

  • A Phenyl-Tetrazine Group: The 1,2,4,5-tetrazine ring, substituted with a phenyl group, serves as a highly reactive and specific diene for bioorthogonal "click chemistry". It participates in an inverse electron demand Diels-Alder (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast, highly selective, and proceeds efficiently under physiological conditions without the need for a catalyst. The phenyl substituent generally confers greater stability to the tetrazine ring in aqueous environments compared to tetrazines with electron-withdrawing groups[1][2].

  • An Ortho-Pyridyl Disulfide (OPSS) Group: This functional group is designed for selective reaction with free sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins and peptides. The reaction is a thiol-disulfide exchange, where the thiol on the target molecule attacks the disulfide bond of the OPSS group. This results in the formation of a new, cleavable disulfide bond between the linker and the target, and the release of pyridine-2-thione, a byproduct whose absorbance at 343 nm can be used to monitor the reaction's progress.

The strategic combination of these two functionalities allows for a two-step conjugation process. Typically, a payload molecule containing a free thiol is first attached to the linker via the OPSS group. Subsequently, the entire payload-linker construct, now bearing a reactive tetrazine, can be "clicked" onto a biomolecule (like an antibody) that has been pre-functionalized with a TCO group. The disulfide bond introduced by the OPSS moiety is of particular interest in drug delivery, as it is relatively stable in the bloodstream but can be cleaved in the reducing environment of the intracellular space, where concentrations of glutathione are significantly higher[3][4].

Quantitative Data

The efficiency of bioconjugation reactions using this compound is dictated by the kinetics and stability of its reactive components. The following tables summarize key quantitative data for the two core reactions.

Table 1: Reaction Kinetics

ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Conditions
IEDDA Cycloaddition Phenyl-Tetrazine derivative + TCO derivative~1,000 - 30,000PBS, pH 7.4, 37°C
Thiol-Disulfide Exchange OPSS derivative + Thiol (e.g., Glutathione)Not explicitly quantified in searchespH 7-8 for optimal rates

Note: The rate constant for the IEDDA reaction can vary depending on the specific substitutions on both the tetrazine and TCO rings. The rate of thiol-disulfide exchange is dependent on the pKa of the thiol and steric hindrance around the disulfide bond.

Table 2: Stability of Linker Components

ComponentMediumStability Metric
Phenyl-Tetrazine PBS (pH 7.4), 37°C>75% remaining after 12 hours
Fetal Bovine Serum (FBS)Stable over 10 hours
Pyridyl Disulfide Linker Human PlasmaHalf-life of ~9 days
Intracellular Environment (high Glutathione)Readily cleaved

Experimental Protocols

This section outlines a general two-step protocol for the conjugation of a thiol-containing payload to an antibody that has been pre-functionalized with a TCO group, using a this compound linker.

Protocol 1: Conjugation of a Thiol-Containing Payload to this compound

Materials:

  • Thiol-containing payload molecule

  • This compound linker

  • Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2-7.4

  • Organic co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., HPLC or desalting columns)

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in the Reaction Buffer. If the payload has limited aqueous solubility, a minimal amount of an organic co-solvent can be used.

  • Linker Preparation: Dissolve the this compound linker in an organic co-solvent to create a stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the payload solution. A slight molar excess (1.1-1.5 equivalents) of the linker is recommended.

    • Incubate the reaction mixture at room temperature for 1-2 hours.

    • The progress of the reaction can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.

  • Purification: Purify the resulting Tetrazine-Ph-Payload conjugate from excess linker and the byproduct using reverse-phase HPLC or a suitable desalting column.

  • Characterization: Confirm the successful conjugation and purity of the product using LC-MS analysis.

Protocol 2: IEDDA Ligation of Tetrazine-Ph-Payload to a TCO-Functionalized Antibody

Materials:

  • TCO-functionalized antibody (prepared separately)

  • Purified Tetrazine-Ph-Payload conjugate from Protocol 1

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Preparation: Prepare the TCO-functionalized antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Ligation Reaction:

    • Add the Tetrazine-Ph-Payload conjugate to the TCO-antibody solution. A slight molar excess (1.5-3 equivalents) of the tetrazine conjugate per TCO group on the antibody is a good starting point.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction can also be performed at 4°C with a longer incubation time.

    • The disappearance of the characteristic pink/red color of the tetrazine can be used as a visual indicator of reaction progression.

  • Purification: Purify the final antibody-drug conjugate from any unreacted Tetrazine-Ph-Payload using SEC.

  • Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the two-step bioconjugation workflow using this compound.

G cluster_step1 Step 1: Payload Conjugation cluster_step2 Step 2: Antibody Ligation Payload Thiol-containing Payload Conjugation1 Thiol-Disulfide Exchange Payload->Conjugation1 Linker This compound Linker->Conjugation1 Tz_Payload Tetrazine-Ph-S-S-Payload Conjugation1->Tz_Payload Formation of disulfide bond Antibody TCO-functionalized Antibody Conjugation2 IEDDA Cycloaddition (Click Reaction) Tz_Payload->Conjugation2 Antibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC Formation of stable conjugate

Caption: A two-step workflow for creating an Antibody-Drug Conjugate using a this compound linker.

This technical guide provides a foundational understanding of the principles and applications of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.

References

An In-depth Technical Guide to Tetrazine-Ph-OPSS: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and application of Tetrazine-Ph-OPSS, a pivotal heterobifunctional linker in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details the underlying chemical principles and provides structured protocols for its synthesis and use.

Core Principles of this compound

This compound is a sophisticated chemical tool designed for the precise and efficient linkage of biomolecules. It is classified as a cleavable ADC linker, integrating two distinct reactive functionalities onto a central phenyl-tetrazine scaffold[1]. These functionalities enable a two-step conjugation strategy that is central to its utility in creating complex bioconjugates like ADCs.

The core components are:

  • 1,2,4,5-Tetrazine: This six-membered aromatic ring containing four nitrogen atoms is the bioorthogonal reactive partner in the exceptionally fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[1]. It reacts with high specificity and speed with strained dienophiles, most notably trans-cyclooctene (TCO), making it ideal for applications in living systems[2].

  • Ortho-Pyridyl Disulfide (OPSS): This moiety serves as a thiol-reactive handle. It reacts efficiently with free sulfhydryl groups (thiols) on proteins, such as those from cysteine residues, to form a stable, yet cleavable, disulfide bond. This bond can be broken under the reducing conditions found within a cell, providing a mechanism for controlled payload release.

  • Phenyl (Ph) Group: This aromatic ring acts as a stable spacer connecting the tetrazine and the OPSS group via a methyl bridge.

The strategic combination of a bioorthogonal "click" chemistry group and a thiol-reactive group allows for a modular and controlled approach to building complex molecular architectures, particularly in the pre-targeting strategies for drug delivery.

Chemical Structure and Properties

The definitive chemical structure of this compound is deduced from its nomenclature as 3-(4-((pyridin-2-yldisulfanyl)methyl)phenyl)-1,2,4,5-tetrazine . Quantitative properties, calculated from this structure, are summarized below.

PropertyValueNotes
Molecular Formula C₁₅H₁₃N₅S₂Calculated based on the proposed chemical structure.
Molecular Weight 327.43 g/mol Calculated based on the proposed chemical structure.
Physical Appearance Likely a pink or red solidCharacteristic of many tetrazine compounds.
Solubility Soluble in DMSO, DMF, and other polar organic solventsBased on the properties of similar chemical linkers. Insoluble in water.
Storage Conditions -20°C, under inert atmosphereRecommended to prevent degradation of the tetrazine ring.

Experimental Protocols

The following sections provide detailed, proposed methodologies for the synthesis of this compound and its subsequent application in bioconjugation. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Proposed Synthesis of this compound

The synthesis of this unsymmetrical tetrazine linker can be envisioned as a multi-step process, starting from a commercially available benzonitrile derivative.

G cluster_0 Step 1: Tetrazine Formation cluster_1 Step 2: Thiolation cluster_2 Step 3: Disulfide Formation A 4-(Bromomethyl)benzonitrile B Formamidine Acetate, Hydrazine, Sulfur A->B Pinner-like Reaction C Oxidation (e.g., NaNO2, Acetic Acid) B->C D 3-(4-(Bromomethyl)phenyl)-1,2,4,5-tetrazine C->D E Potassium Thioacetate (KSAc) D->E F 3-(4-((Acetylthio)methyl)phenyl)-1,2,4,5-tetrazine E->F G Acidic Hydrolysis (e.g., HCl) F->G H 3-(4-(Mercaptomethyl)phenyl)-1,2,4,5-tetrazine G->H I 2,2'-Dipyridyl Disulfide (Aldrithiol-2) H->I J This compound I->J

Proposed synthetic workflow for this compound.

Protocol:

  • Step 1: Synthesis of 3-(4-(Bromomethyl)phenyl)-1,2,4,5-tetrazine.

    • In an inert atmosphere flask, combine 4-(bromomethyl)benzonitrile, formamidine acetate, hydrazine, and elemental sulfur in a suitable solvent.

    • Stir the reaction at room temperature for 22-24 hours to form the dihydrotetrazine intermediate.

    • Cool the reaction mixture to 0°C and slowly add a solution of sodium nitrite in acetic acid to facilitate the oxidation to the final tetrazine product.

    • Extract the product using an organic solvent (e.g., dichloromethane), wash with brine, dry over sodium sulfate, and purify by column chromatography.

  • Step 2: Synthesis of 3-(4-(Mercaptomethyl)phenyl)-1,2,4,5-tetrazine.

    • Dissolve the 3-(4-(bromomethyl)phenyl)-1,2,4,5-tetrazine from Step 1 in a solvent like DMF.

    • Add potassium thioacetate and stir the reaction at room temperature until TLC indicates consumption of the starting material. This forms the thioacetate-protected intermediate.

    • Remove the solvent under reduced pressure.

    • Hydrolyze the thioacetate group by dissolving the intermediate in a methanol/HCl solution and stirring at room temperature.

    • Neutralize the reaction, extract the thiol product, and use it immediately in the next step.

  • Step 3: Synthesis of this compound.

    • Dissolve the crude thiol product from Step 2 in a suitable solvent (e.g., methanol with a small amount of DMF).

    • Add a solution of 2,2'-dipyridyl disulfide (Aldrithiol-2) in the same solvent.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, purify the final this compound product by silica gel chromatography. Characterize the final product by NMR and mass spectrometry.

Application Protocol: Two-Stage ADC Formation

This protocol outlines the use of this compound to conjugate a TCO-modified drug to an antibody (e.g., IgG).

G cluster_0 Stage 1: Antibody Conjugation cluster_1 Stage 2: Bioorthogonal Ligation A Antibody (IgG) with Intact Disulfides B Reduction (e.g., TCEP) A->B C Antibody with Free Thiols (-SH) B->C E Antibody-Tetrazine Conjugate C->E D This compound D->E F TCO-Modified Drug Payload E->F iEDDA 'Click' Reaction G Final Antibody-Drug Conjugate (ADC) F->G

Workflow for ADC creation using this compound.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution.

  • This compound dissolved in DMSO.

  • TCO-modified drug payload (e.g., TCO-MMAE) dissolved in DMSO.

  • Reaction buffers (PBS, pH 7.4) and quenching reagents.

  • Size-exclusion chromatography (SEC) equipment for purification.

Protocol:

Stage 1: Conjugation of this compound to the Antibody

  • Antibody Reduction:

    • To a solution of the antibody (typically 1-10 mg/mL in PBS), add a 5-10 molar excess of TCEP from a freshly prepared stock solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

  • Linker Conjugation:

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS (pH 7.4).

    • To the purified thiol-activated antibody, add a 10-20 molar excess of this compound (from a 10 mM stock in DMSO).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The OPSS group will react with the antibody's free thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct.

  • Purification:

    • Remove the excess linker and byproducts by purifying the antibody-tetrazine conjugate using size-exclusion chromatography (SEC).

    • Characterize the conjugate to determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR) using UV-Vis spectroscopy and/or mass spectrometry.

Stage 2: Bioorthogonal Ligation of the Drug Payload

  • Click Reaction:

    • To the purified antibody-tetrazine conjugate, add a 2-5 molar excess of the TCO-modified drug payload (relative to the number of conjugated tetrazine linkers).

    • The iEDDA reaction is extremely fast and is typically complete within 5-30 minutes at room temperature.

  • Final Purification:

    • Purify the final ADC product to remove any unreacted drug payload using SEC.

    • Characterize the final ADC for purity, aggregation, and Drug-to-Antibody Ratio (DAR) using SEC, HIC (Hydrophobic Interaction Chromatography), and mass spectrometry.

Mechanism of Action in Drug Delivery

The utility of this compound in ADCs lies in its dual-functionality, which enables a pre-targeting approach or a stable linkage with a built-in release mechanism. In a typical ADC application, the disulfide bond formed between the linker and the antibody is designed to be cleaved once the ADC is internalized by a target cancer cell. The intracellular environment has a high concentration of reducing agents like glutathione, which readily cleaves the disulfide bond, releasing the drug payload precisely at the site of action and minimizing off-target toxicity. The tetrazine moiety provides the rapid and efficient bioorthogonal handle to attach the drug in the first place, completing the construct. This combination of stability in circulation and triggered release inside the cell is a hallmark of modern ADC design.

References

An In-Depth Technical Guide to Tetrazine-Ph-OPSS: A Cleavable Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Tetrazine-Ph-OPSS, a novel linker technology at the forefront of antibody-drug conjugate (ADC) development. This document delves into the core chemical principles, experimental methodologies, and quantitative data that underscore the utility of this linker in creating next-generation targeted therapeutics.

Introduction to this compound

This compound is a chemically cleavable linker designed for use in the synthesis of antibody-drug conjugates.[1][2] It belongs to the class of bioorthogonal chemistry reagents, specifically tailored for click chemistry applications. The linker features a central phenyl-tetrazine core, which provides a highly reactive handle for inverse electron demand Diels-Alder (iEDDA) reactions with strained dienophiles, such as trans-cyclooctene (TCO).[1] The key innovation of this linker lies in the incorporation of an ortho-pyridylsulfonyl (OPSS) group, which introduces a cleavable disulfide bond. This disulfide linkage is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, enabling the controlled release of a cytotoxic payload.[3]

The unique architecture of this compound offers a powerful tool for ADC development, allowing for precise and efficient conjugation of potent drugs to antibodies, while ensuring their selective release at the site of action. This targeted drug delivery strategy aims to enhance therapeutic efficacy and minimize off-target toxicity.

Core Principles and Mechanism of Action

The functionality of this compound in ADCs is governed by two primary chemical processes: the bioorthogonal conjugation via the tetrazine moiety and the subsequent cleavage of the disulfide bond within the OPSS group.

Bioorthogonal Conjugation: The Tetrazine-TCO Ligation

The tetrazine component of the linker participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without the need for a catalyst.[4] The reaction forms a stable dihydropyridazine linkage, covalently connecting the tetrazine-containing linker to a TCO-modified molecule, which could be the cytotoxic drug. The high efficiency of this reaction allows for the conjugation of biomolecules even at low concentrations.

Payload Release: Cleavage of the OPSS Linker

The OPSS group contains a disulfide bond that is susceptible to cleavage by reducing agents, such as glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the bloodstream. This differential in reducing potential is exploited for the targeted release of the ADC's payload. Once the ADC has bound to its target antigen on a cancer cell and has been internalized, the intracellular reducing environment triggers the cleavage of the disulfide bond, liberating the cytotoxic drug to exert its therapeutic effect.

Synthesis of this compound

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for creating unsymmetrical, functionalized tetrazines. The synthesis would likely involve a multi-step process, starting with commercially available precursors.

A plausible synthetic route would involve the preparation of a benzonitrile derivative functionalized with the ortho-pyridyl disulfide moiety. This precursor would then be reacted with a source for the remaining tetrazine ring atoms, such as hydrazine, in the presence of a catalyst or through a Pinner-like reaction, followed by oxidation to form the final tetrazine ring. Solid-phase synthesis methodologies have also proven effective for the efficient production of functionalized tetrazines with high purity.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_tetrazine_formation Tetrazine Ring Formation cluster_final Final Product start1 4-Cyanobenzaldehyde step1 Formation of Pyridyl Disulfide Benzonitrile start1->step1 start2 2-Mercaptopyridine start2->step1 step2 Conversion to Thioimidate step1->step2 step3 Reaction with Hydrazine step2->step3 step4 Oxidation step3->step4 final_product This compound step4->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Quantitative Data

The performance of a linker in ADC applications is critically dependent on its physicochemical properties, including reaction kinetics and stability. The following tables summarize representative quantitative data for tetrazine-TCO ligations and the stability of tetrazine compounds, which are crucial for the design and optimization of ADCs utilizing this compound.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligation

Tetrazine SubstituentDienophileSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference
Hydrogen-substitutedTCOup to 30,000
Methyl-substitutedTCO~1000
DipyridylTCO2000 (±400)
General RangeTCO1 - 1 x 10⁶

Table 2: Stability of Tetrazine Compounds

Tetrazine DerivativeConditionStabilityReference
DimethyltetrazinePhosphate-buffered saline (PBS)~50% hydrolysis in 14 h
Dipyridyl-tetrazinePhosphate-buffered saline (PBS)Half-life of 9.6 h
Alkyl- or pyridinyl-substitutedPBS, 37°C>85% maintained for 10 h
Electron-donating group substitutedGeneralMore stable

Experimental Protocols

The following are generalized protocols for the key experimental steps involving tetrazine-based linkers in the context of ADC preparation. Specific conditions for this compound may require optimization.

Protocol for Antibody Modification with a Tetrazine Linker

This protocol describes the general procedure for conjugating a tetrazine linker containing an NHS ester to an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • Tetrazine-linker-NHS ester

  • Anhydrous DMSO

  • Spin desalting columns

Procedure:

  • Prepare Antibody: Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare Linker Stock Solution: Immediately before use, dissolve the Tetrazine-linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove the excess, unreacted linker using a spin desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by UV-Vis spectrophotometry or mass spectrometry.

Protocol for Tetrazine-TCO Ligation

This protocol outlines the general steps for the bioorthogonal reaction between a tetrazine-modified antibody and a TCO-modified payload.

Materials:

  • Tetrazine-modified antibody

  • TCO-modified payload

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation: Prepare solutions of the tetrazine-modified antibody and the TCO-modified payload in the reaction buffer.

  • Ligation Reaction: Mix the tetrazine-modified antibody and the TCO-modified payload in a 1:1 to 1:1.5 molar ratio.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by observing the disappearance of the characteristic pink color of the tetrazine.

  • Purification (Optional): If necessary, the resulting ADC can be purified from unreacted components using size-exclusion chromatography.

Signaling Pathway and Experimental Workflow in ADC-mediated Cell Killing

The overarching goal of an ADC is to deliver a cytotoxic payload to a cancer cell, leading to its death. The following diagram illustrates the general signaling pathway and experimental workflow.

ADC_Pathway cluster_extracellular Extracellular Environment cluster_internalization Internalization cluster_intracellular Intracellular Events ADC ADC with this compound Linker Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis Endosome Endosome/Lysosome Endocytosis->Endosome Cleavage Disulfide Cleavage (High GSH) Endosome->Cleavage Drug_Release Payload Release Cleavage->Drug_Release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Target_Interaction Apoptosis Apoptosis/Cell Death Target_Interaction->Apoptosis

Caption: General signaling pathway of an ADC utilizing a cleavable linker.

Experimental Workflow for ADC Efficacy Testing:

ADC_Workflow cluster_synthesis ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ab_Mod Antibody-Tetrazine Conjugation ADC_Formation ADC Assembly (iEDDA) Ab_Mod->ADC_Formation Payload_Mod Payload-TCO Conjugation Payload_Mod->ADC_Formation Binding_Assay Binding Affinity (ELISA/FACS) ADC_Formation->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/XTT) ADC_Formation->Cytotoxicity_Assay Xenograft_Model Tumor Xenograft Model Cytotoxicity_Assay->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study

Caption: A typical experimental workflow for the development and evaluation of an ADC.

Conclusion

This compound represents a significant advancement in the field of ADC linker technology. By combining the rapid and specific reactivity of tetrazine-based bioorthogonal chemistry with a readily cleavable disulfide bond, this linker enables the development of highly selective and potent targeted cancer therapies. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug developers seeking to leverage this innovative technology in their pursuit of next-generation antibody-drug conjugates.

References

The Strategic Role of the o-Pyridyl Disulfide (OPSS) Group in Tetrazine-Ph-OPSS: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterobifunctional linker, Tetrazine-Ph-OPSS, represents a sophisticated chemical tool at the forefront of bioconjugation and targeted therapeutic development. Its architecture, comprising a tetrazine moiety for bioorthogonal "click" chemistry and an o-pyridyl disulfide (OPSS) group for thiol-specific reactivity, enables a sequential and controlled approach to the construction of complex biomolecular conjugates, particularly antibody-drug conjugates (ADCs). The phenyl (Ph) group serves as a rigid spacer, influencing the stability and pharmacokinetic profile of the resulting conjugate. This technical guide provides a comprehensive analysis of the distinct role of the OPSS group within the this compound linker, detailing its mechanism of action, applications, and the experimental protocols for its use. Quantitative data from related compounds are presented to offer a comparative framework for reactivity and stability.

Core Principles of this compound Chemistry

This compound is a versatile linker designed for a two-step conjugation strategy. This approach allows for the precise and efficient labeling of biomolecules.

1.1. The Tetrazine Moiety: A Bioorthogonal Handle

The 1,2,4,5-tetrazine ring is the bioorthogonal reactive center of the molecule. It participates in an inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained dienophile, most commonly a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is characterized by:

  • Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][3]

  • High Specificity: The reaction is highly selective and does not interfere with native biological functional groups.[2]

  • Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature) without the need for cytotoxic catalysts.

This initial conjugation step allows for the stable attachment of the linker to a TCO-modified biomolecule.

1.2. The o-Pyridyl Disulfide (OPSS) Group: The Thiol-Reactive and Cleavable Moiety

The o-pyridyl disulfide (OPSS) group is the second key functional component of the linker. Its primary role is to react specifically with free thiol (sulfhydryl) groups, such as those found in the side chains of cysteine residues in proteins or in thiol-modified payloads.

The reaction proceeds via a thiol-disulfide exchange . This is a nucleophilic substitution reaction where a thiolate anion (R-S⁻) from a biomolecule or drug attacks one of the sulfur atoms of the OPSS group. This results in the formation of a new, stable disulfide bond between the linker and the thiol-containing molecule, and the release of pyridine-2-thione as a byproduct.

Key features of the OPSS-thiol reaction include:

  • Specificity for Thiols: The reaction is highly selective for thiol groups, minimizing off-target reactions.

  • Cleavable Linkage: The newly formed disulfide bond is cleavable under reducing conditions, such as those found within the intracellular environment of a cell (e.g., high concentrations of glutathione). This feature is critical for the release of therapeutic payloads in ADCs.

  • Reaction Monitoring: The release of pyridine-2-thione can be monitored spectrophotometrically at approximately 343 nm, providing a real-time method to track the progress of the conjugation.

1.3. The Phenyl (Ph) Linker: A Rigid Spacer

The phenyl group in this compound acts as a rigid spacer between the tetrazine and OPSS functionalities. The choice of linker is crucial in the design of bioconjugates as it can influence:

  • Stability: A rigid phenyl linker can contribute to the overall stability of the conjugate.

  • Solubility and Aggregation: The hydrophobicity of the phenyl group can impact the solubility of the linker and the final conjugate, potentially influencing aggregation.

  • Pharmacokinetics: The nature of the linker can affect the biodistribution and clearance of an ADC.

  • Spatial Orientation: The rigid structure of the phenyl group helps to maintain a defined distance and orientation between the conjugated biomolecules.

Data Presentation: Reactivity and Stability of Tetrazine Linkers

Table 1: Second-Order Rate Constants (k₂) for Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)PBS, pH 7.43730,000
3-phenyl-1,2,4,5-tetrazineTCOPBS, pH 7.437~1,000
3-methyl-1,2,4,5-tetrazineTCOPBS, pH 7.437~1,700
Triazolyl-tetrazineaxial-TCOPBS, pH 7.43710,332

Note: The reactivity of the tetrazine is influenced by the electronic properties of its substituents. Electron-withdrawing groups generally increase the rate of the IEDDA reaction.

Table 2: Stability of Tetrazine Derivatives in Physiological Buffer

Tetrazine DerivativeConditionsHalf-life (t₁/₂)Reference
3-phenyl-6-(p-(methyl-amino)phenyl)-1,2,4,5-tetrazinePBS, pH 7.4, 37°C> 14 h
3-(4-pyridyl)-1,2,4,5-tetrazinePBS, pH 7.4, 37°C~ 9.6 h
Triazolyl-tetrazineDMEM + 10% FBS, 37°C> 24 h
3,6-di-(2-pyridyl)-s-tetrazinePBS, pH 7.4, 37°CDegradation observed

Note: The stability of tetrazines in aqueous media is a critical parameter for in vivo applications. Generally, tetrazines with electron-donating groups exhibit higher stability.

Experimental Protocols

The following are detailed methodologies for the key experiments involving a two-step bioconjugation using a this compound linker. These protocols are based on established procedures for similar bifunctional linkers.

Protocol 1: Two-Step Antibody-Payload Conjugation

This protocol outlines the general workflow for conjugating a thiol-containing payload to an antibody that has been pre-modified with a TCO group, using the this compound linker.

Step 1: Tetrazine-TCO Ligation

  • Materials:

    • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • This compound dissolved in a compatible organic solvent (e.g., DMSO or DMF).

    • Reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • To the TCO-modified antibody solution, add a 5-10 fold molar excess of the this compound solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

    • The progress of the reaction can be monitored by UV-Vis spectroscopy, following the disappearance of the tetrazine absorbance at ~520 nm.

    • Purify the resulting tetrazine-conjugated antibody using a suitable method such as size-exclusion chromatography (e.g., PD-10 desalting columns) to remove excess linker.

Step 2: OPSS-Thiol Conjugation

  • Materials:

    • Purified tetrazine-conjugated antibody from Step 1.

    • Thiol-containing payload (e.g., a cytotoxic drug) dissolved in a suitable solvent.

    • Reaction buffer (e.g., PBS with EDTA, pH 7.0-7.5).

  • Procedure:

    • Add a 3-5 fold molar excess of the thiol-containing payload to the solution of the tetrazine-conjugated antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.

    • Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.

    • Purify the final antibody-drug conjugate using a suitable technique such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography to remove unreacted payload and other byproducts.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

Tetrazine_Ph_OPSS_Workflow cluster_step1 Step 1: Tetrazine-TCO Ligation cluster_step2 Step 2: OPSS-Thiol Conjugation TCO_Ab TCO-modified Antibody Ligation iEDDA Click Reaction TCO_Ab->Ligation Tetrazine_Linker This compound Tetrazine_Linker->Ligation Conjugated_Ab Antibody-Ph-OPSS Ligation->Conjugated_Ab Stable Bond Formation Thiol_Reaction Thiol-Disulfide Exchange Conjugated_Ab->Thiol_Reaction Thiol_Payload Thiol-containing Payload Thiol_Payload->Thiol_Reaction ADC Antibody-Drug Conjugate (ADC) Thiol_Reaction->ADC Cleavable Disulfide Bond Thiol_Disulfide_Exchange OPSS Linker-Ph-S-S-Py Intermediate Transient Mixed Disulfide OPSS->Intermediate Nucleophilic Attack by Thiolate Thiol Payload-SH Thiol->Intermediate Final_Product Linker-Ph-S-S-Payload Intermediate->Final_Product Rearrangement Leaving_Group Pyridine-2-thione Intermediate->Leaving_Group Release

References

In-Depth Technical Guide to Tetrazine-Ph-OPSS for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, application, and underlying mechanisms of Tetrazine-Ph-OPSS, a heterobifunctional linker pivotal in the development of next-generation antibody-drug conjugates (ADCs). This document outlines its core physicochemical data, detailed experimental protocols for its use in ADC synthesis, and visual representations of the key chemical processes.

Core Concepts of this compound

This compound is a state-of-the-art linker designed for the precise and stable conjugation of therapeutic payloads to antibodies. Its architecture incorporates two key functionalities:

  • Tetrazine Moiety : This group is central to its utility in "click chemistry." It participates in an exceptionally fast and bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group. This reaction's high specificity and rapid kinetics allow for efficient and clean conjugation under physiological conditions, minimizing side reactions and preserving the integrity of the antibody.

  • OPSS (Orthopyridyl Disulfide) Group : This disulfide-containing moiety provides a cleavable linkage. The disulfide bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the intracellular space, such as within the cytoplasm of cancer cells where glutathione concentrations are high. This ensures targeted release of the cytotoxic payload at the site of action, enhancing therapeutic efficacy while minimizing off-target toxicity.

Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 384.48 g/mol [1]
Molecular Formula C₁₇H₁₇N₅O₂S₂[1]

Experimental Protocols

The following protocols provide a general framework for the synthesis of an antibody-drug conjugate using this compound. Note that optimization for specific antibodies, drugs, and experimental conditions is essential.

Protocol 1: Antibody Modification with a TCO Linker

This protocol describes the introduction of a trans-cyclooctene (TCO) group onto the antibody, preparing it for conjugation with the this compound-drug complex.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Spin desalting columns (e.g., 7K MWCO)

Procedure:

  • Antibody Preparation : Prepare the antibody at a concentration of 1-10 mg/mL in PBS.

  • TCO-NHS Ester Solution : Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM immediately before use.

  • Reaction Setup : Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. Ensure the final DMSO concentration remains below 10% (v/v) to maintain antibody stability.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification : Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.

  • Characterization : Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Preparation of the this compound-Drug Conjugate

This protocol details the conjugation of the this compound linker to a payload containing a reactive amine group.

Materials:

  • Amine-containing cytotoxic drug

  • This compound

  • Suitable organic solvent (e.g., DMSO)

  • Mild base (e.g., diisopropylethylamine, DIPEA)

  • Reversed-phase HPLC system for purification

Procedure:

  • Solution Preparation : Dissolve the amine-containing drug and a slight molar excess of this compound in a suitable organic solvent like DMSO.

  • Reaction Initiation : Add a mild base (e.g., DIPEA) to the reaction mixture to facilitate the reaction.

  • Incubation : Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring : Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.

  • Purification : Purify the this compound-drug conjugate using an appropriate chromatographic method, such as reversed-phase HPLC.

Protocol 3: Final ADC Synthesis via Click Chemistry

This protocol describes the final conjugation of the TCO-modified antibody with the this compound-drug complex.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Purified this compound-drug conjugate (from Protocol 2)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup : Mix the TCO-modified antibody and the purified this compound-drug complex in PBS at a desired molar ratio (e.g., 1:1.5 antibody to drug-linker).

  • Incubation : Incubate the reaction for 1-4 hours at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification : Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

  • Characterization : Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Synthesis cluster_step3 Step 3: Final ADC Assembly mAb Antibody (mAb) mAb_TCO TCO-modified mAb mAb->mAb_TCO Reaction TCO_NHS TCO-NHS Ester TCO_NHS->mAb_TCO ADC Final ADC mAb_TCO->ADC Click Reaction (iEDDA) Drug Cytotoxic Drug (-NH2) Drug_Linker Tz-OPSS-Drug Drug->Drug_Linker Conjugation Tz_OPSS This compound Tz_OPSS->Drug_Linker Drug_Linker->ADC ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Reducing Environment) ADC ADC Circulating Tumor_Cell Tumor Cell (Antigen Expression) ADC->Tumor_Cell 1. Binding to Antigen Internalization 2. Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Disulfide Cleavage (High Glutathione) Lysosome->Cleavage Payload_Release 5. Payload Release Cleavage->Payload_Release Apoptosis 6. Cell Death Payload_Release->Apoptosis

References

An In-depth Technical Guide to the Solubility of Tetrazine-Ph-OPSS for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility characteristics of Tetrazine-Ph-OPSS, a heterobifunctional linker crucial in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on solubility, experimental protocols, and relevant workflows.

Core Concepts in Tetrazine Solubility

The solubility of tetrazine derivatives, including this compound, is a critical parameter influencing their application in bioconjugation, particularly in aqueous environments required for biological experiments. Generally, the solubility of these compounds is dictated by the nature of the substituents on the tetrazine ring. For instance, 3,6-diaryl tetrazines tend to exhibit lower aqueous solubility compared to derivatives with methyl or hydrogen substituents. In many instances, organic co-solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are required to achieve sufficient concentrations for stock solutions and subsequent reactions.

Quantitative Solubility Data

Compound/Derivative ClassSolvent(s)Reported Solubility/Observation
3,6-diphenyl tetrazineWaterNot soluble to any measurable amount[1]
A specific 3,6-diaryl tetrazine (Compound 12)WaterNot soluble above 0.2 mM[1]
A water-soluble tetrazine derivative (Compound 6)WaterReadily dissolves at concentrations above 500 mM[1]
DimethyltetrazinePhosphate-Buffered Saline (PBS)Hydrolyzes approximately 50% within 14 hours[2]
Dipyridyl-tetrazinePhosphate-Buffered Saline (PBS)Half-life of 9.6 hours[2]
Alkyl- or pyridinyl-substituted tetrazinesPhosphate-Buffered Saline (PBS)Relatively stable, with over 85% remaining after 10 hours at 37°C
Tetrazine-SS-NHSDimethyl sulfoxide (DMSO)A stock solution of 10 mM can be prepared

Experimental Protocols

Protocol for Determining Aqueous Stability and Solubility of Tetrazine Derivatives

This protocol provides a general framework for assessing the stability of tetrazine compounds in aqueous buffers, which is a critical factor for their use in bioconjugation. The disappearance of the characteristic pink/red color of the tetrazine can be monitored spectrophotometrically to determine its stability over time.

1. Reagent Preparation:

  • Prepare a stock solution of the tetrazine derivative (e.g., 1-10 mM in anhydrous DMSO).
  • Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

2. Sample Preparation:

  • Dilute the tetrazine stock solution in the aqueous buffer to the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) to minimize its effect on the measurement.

3. Spectrophotometric Measurement:

  • Incubate the sample solution at a controlled temperature (e.g., 25°C or 37°C).
  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance of the solution at the characteristic wavelength for the tetrazine chromophore (typically between 510-540 nm).
  • A decrease in absorbance over time indicates degradation of the tetrazine.

4. Data Analysis:

  • Plot the absorbance or the percentage of remaining tetrazine as a function of time.
  • The half-life (t₁/₂) of the tetrazine derivative in the aqueous buffer can be determined by fitting the data to an appropriate decay model (e.g., first-order decay).

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Tetrazine Linker

This compound and similar linkers are instrumental in the synthesis of ADCs through bioorthogonal click chemistry. The workflow involves the functionalization of an antibody and a drug, followed by their conjugation via the tetrazine linker.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_conjugation Bioorthogonal Conjugation (Click Chemistry) Antibody Antibody TCO_Modification TCO Modification (e.g., with TCO-NHS ester) Antibody->TCO_Modification Primary Amines TCO_Antibody TCO-Modified Antibody TCO_Modification->TCO_Antibody Conjugation Inverse Electron-Demand Diels-Alder Reaction TCO_Antibody->Conjugation Drug Drug Tetrazine_Linker This compound or similar Drug->Tetrazine_Linker Reactive Group Drug_Linker_Complex Drug-Tetrazine Complex Tetrazine_Linker->Drug_Linker_Complex Drug_Linker_Complex->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway and Mechanism of Action in ADCs

The efficacy of an ADC relies on its ability to selectively target cancer cells, internalize, and release its cytotoxic payload. The signaling pathway for a typical ADC constructed with a cleavable linker like one containing a disulfide bond (as is common for OPSS moieties) is depicted below.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Endocytosis Antigen->Internalization Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage (e.g., by Glutathione) Lysosome->Cleavage Drug_Release Payload Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Mechanism of action for an ADC with a cleavable linker.

This guide provides a foundational understanding of the solubility and application of this compound and related compounds. For specific applications, it is recommended to empirically determine the solubility and stability under the precise experimental conditions to be employed.

References

Methodological & Application

Application Notes and Protocols for Tetrazine-Ph-OPSS Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments.[1][2] This powerful ligation strategy is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for cytotoxic catalysts.[3][4] The Tetrazine-Ph-OPSS linker is a heterobifunctional reagent designed to leverage this chemistry for the precise construction of bioconjugates, such as antibody-drug conjugates (ADCs).[5]

This molecule incorporates two key reactive moieties:

  • A tetrazine group for bioorthogonal reaction with a trans-cyclooctene (TCO) modified molecule.

  • An ortho-pyridyl disulfide (OPSS) group for covalent reaction with free thiol groups, such as those found in cysteine residues of proteins.

This dual functionality allows for a versatile, two-step conjugation strategy, enabling the site-specific linkage of two different molecules.

Reaction Mechanism and Workflow

The general workflow for utilizing a this compound linker involves two primary steps:

  • Thiol-Disulfide Exchange: The OPSS group of the linker reacts with a free thiol on a biomolecule (e.g., a protein's cysteine residue) to form a stable disulfide bond. This reaction releases pyridine-2-thione.

  • Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition: The tetrazine moiety of the now protein-linker conjugate reacts with a TCO-modified molecule in a [4+2] cycloaddition. This reaction is extremely rapid and results in a stable covalent linkage, releasing nitrogen gas as the sole byproduct.

Below is a diagram illustrating the overall experimental workflow.

G cluster_step1 Step 1: Thiol-Disulfide Exchange cluster_step2 Step 2: Bioorthogonal Ligation (iEDDA) cluster_purification Purification Protein_SH Protein with free thiol (-SH) Protein_Tetrazine Tetrazine-labeled Protein Protein_SH->Protein_Tetrazine Reaction Tetrazine_OPSS This compound Linker Tetrazine_OPSS->Protein_Tetrazine Final_Conjugate Final Bioconjugate Protein_Tetrazine->Final_Conjugate TCO_Molecule TCO-modified Molecule (e.g., Drug) TCO_Molecule->Final_Conjugate Click Reaction Purification Purification & Characterization Final_Conjugate->Purification

Caption: Experimental workflow for this compound bioconjugation.

Quantitative Data

The efficiency of tetrazine-based bioconjugations is highly dependent on the specific tetrazine and dienophile pairing, as well as reaction conditions. The table below summarizes typical kinetic data and reaction parameters for iEDDA reactions relevant to this protocol.

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)Reference(s)
3,6-di-(2-pyridyl)-s-tetrazine + TCO20009:1 Methanol:Water25
Tetrazine derivative + TCO-PEG₄~10³ - 10⁶Dulbecco's Phosphate Buffered Saline (DPBS)37,
Tetrazine + TCO>1000Aqueous solutions20-37
Thiol + Pyridyl DisulfideNot applicable (fast exchange)Phosphate-Buffered Saline (PBS), pH 7.2-7.425

Experimental Protocols

Protocol 1: Labeling a Thiol-Containing Protein with this compound

This protocol describes the first step of the conjugation: attaching the tetrazine linker to a protein via a disulfide bond.

Materials:

  • Thiol-containing protein (e.g., antibody with reduced cysteines) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • This compound linker.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification.

Procedure:

  • Protein Preparation: If the protein's disulfide bonds need to be reduced to generate free thiols, treat the protein with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.

  • Linker Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

    • Add a 5-20 molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Gently mix the reaction solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the reaction buffer.

  • Characterization: Determine the degree of labeling (DOL) of the tetrazine-protein conjugate using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the tetrazine chromophore.

Protocol 2: iEDDA Ligation of Tetrazine-Labeled Protein with a TCO-Modified Molecule

This protocol outlines the second step: the bioorthogonal "click" reaction.

Materials:

  • Tetrazine-labeled protein (from Protocol 1).

  • TCO-modified molecule (e.g., a drug, fluorescent dye, or biotin).

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-modified molecule in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.

    • Ensure the tetrazine-labeled protein is in the desired reaction buffer at a known concentration.

  • Reaction Setup:

    • Add a 1.5 to 3-fold molar excess of the TCO-modified molecule to the solution of the tetrazine-labeled protein.

    • The reaction is typically rapid, often reaching completion within 5-30 minutes at room temperature.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

  • Purification: If necessary, purify the final bioconjugate to remove any unreacted TCO-molecule using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful ligation and purity. A mobility shift in SDS-PAGE can provide a quick confirmation of conjugation.

Disclaimer: These protocols provide a general guideline. Researchers should optimize reaction conditions, including stoichiometry, temperature, and incubation times, for their specific application and molecules.

References

Application Notes and Protocols for Tetrazine-Ph-OPSS in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-Ph-OPSS is a heterobifunctional linker that serves as a powerful tool in the development of targeted drug delivery systems, particularly in the construction of antibody-drug conjugates (ADCs). This linker leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for precise and efficient conjugation. The this compound linker incorporates three key functional components:

  • Tetrazine Moiety: This group participates in an exceptionally fast and selective "click" reaction with a trans-cyclooctene (TCO) tagged molecule. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst.

  • Phenyl (Ph) Group: The phenyl group provides steric hindrance and electronic stability to the tetrazine ring, enhancing its stability in biological media.

  • o-Pyridyl Disulfide (OPSS) Group: This functionality reacts with free thiol (sulfhydryl) groups, such as those on cysteine residues of antibodies or other proteins, to form a cleavable disulfide bond. This disulfide linkage is relatively stable in the bloodstream but is readily cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher.

This unique combination of features enables a versatile and controlled approach to drug conjugation and targeted release, making this compound a valuable asset in the design of next-generation therapeutic agents.

Applications in Targeted Drug Delivery

The primary application of this compound lies in the construction of ADCs for targeted cancer therapy. The workflow typically involves a two-step process:

  • Antibody Modification: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen is first modified with a TCO group.

  • Drug-Linker Conjugation and ADC Formation: The this compound linker is conjugated to a potent cytotoxic drug. The resulting drug-linker construct is then reacted with the TCO-modified antibody via the rapid iEDDA click reaction to form the final ADC.

This pre-targeting approach allows for the precise control over the drug-to-antibody ratio (DAR) and results in a more homogenous ADC product. Once administered, the ADC circulates in the bloodstream, and upon reaching the tumor site, it binds to the target antigen on cancer cells. The ADC-antigen complex is then internalized, and the high intracellular concentration of glutathione cleaves the disulfide bond in the linker, releasing the cytotoxic payload directly inside the cancer cell, leading to its destruction while minimizing systemic toxicity.

Beyond ADCs, this compound can be employed in the development of other targeted delivery systems, such as:

  • Nanoparticle-based drug delivery: Functionalizing nanoparticles with TCO allows for the subsequent attachment of tetrazine-linker-drug conjugates for targeted delivery to specific tissues or cells.

  • Prodrug activation: The tetrazine-TCO reaction can be used as a trigger to activate a prodrug at a specific site, offering spatiotemporal control over drug release.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing tetrazine-based linkers in targeted drug delivery.

ParameterValueDrug/SystemCell Line/ModelReference
Drug-to-Antibody Ratio (DAR) 4MMAE conjugated to CC49 diabodyN/A
>1.9MMAE conjugated to TrastuzumabN/A
8Tetrazine groups per antibodyN/A
In Vitro Cytotoxicity (EC50/IC50) 35 pMMMAE released from tc-ADCOVCAR-3
185 pMMMAE released from tc-ADCLS174T
0.67 nMMMAE-Tetrazine prodrugHuman colorectal cancer cells
55 ± 10 pMTrastuzumab-MMAE ADCSK-BR-3 (HER2 high)
96 nMDoxorubicin prodrugA549
Drug Release 90% in 1 hourMMAE from tc-ADC in PBSIn vitro
80% at 20 hoursMMAE from tc-ADC in serumIn vitro
93%MMAE from Tz-ADC with TCOIn vitro
Tumor Uptake (%ID/g) 21.2 ± 5.6¹¹¹In-labeled tetrazine-TCO-trastuzumabSKOV-3 tumor-bearing mice
7.45 ± 1.46¹⁷⁷Lu-tetrazine (with clearing agent)LS174T-bearing mice

Note: The data presented is from various studies using different tetrazine-based linkers and may not be directly representative of this compound but provides a general indication of the performance of this class of linkers.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the general procedure for conjugating a cytotoxic drug to an antibody using a TCO-tetrazine click chemistry approach with a cleavable disulfide linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • This compound

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba Spin Desalting Columns)

  • Glutathione (GSH)

  • Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)

Part A: Preparation of TCO-Modified Antibody

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • TCO-NHS Ester Stock Solution:

    • Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Antibody-TCO Conjugation:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess TCO-NHS ester and quenching buffer using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration and degree of labeling of the TCO-modified antibody using UV-Vis spectrophotometry.

Part B: Preparation of Drug-Tetrazine Conjugate

  • Reaction Setup:

    • Dissolve the amine-containing cytotoxic drug and a slight molar excess of this compound in DMSO.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.

  • Incubation:

    • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Purify the drug-tetrazine conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Part C: ADC Formation via Click Chemistry

  • Reaction Setup:

    • Mix the purified TCO-modified antibody and the drug-tetrazine conjugate in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature. The progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography (SEC) to remove any unreacted drug-linker.

  • Characterization:

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using methods such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol 2: In Vitro Glutathione-Mediated Drug Release

This protocol assesses the release of the cytotoxic drug from the ADC in a reducing environment mimicking the intracellular space.

  • Reagent Preparation:

    • Prepare a stock solution of the purified ADC in PBS.

    • Prepare a fresh stock solution of glutathione (GSH) in PBS and adjust the pH to 7.4.

  • Reaction Setup:

    • Incubate the ADC (e.g., at 1 mg/mL) with a physiological concentration of GSH (e.g., 5 mM) in PBS at 37°C.

    • Include a control sample of the ADC incubated in PBS without GSH.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from the reaction mixture.

  • Sample Analysis:

    • Analyze the aliquots by reversed-phase HPLC or LC-MS to quantify the amount of released drug.

  • Data Analysis:

    • Plot the percentage of drug release over time to determine the release kinetics.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC in killing cancer cells that express the target antigen.

  • Cell Seeding:

    • Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, the unconjugated antibody, and the free cytotoxic drug in cell culture medium.

    • Treat the cells with the different concentrations and include untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment:

    • Assess cell viability using a standard method such as the MTT or XTT assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 or EC50 values using appropriate software (e.g., GraphPad Prism).

Visualizations

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Conjugation cluster_2 Step 3: ADC Formation Antibody Antibody (mAb) TCO_mAb TCO-modified mAb Antibody->TCO_mAb NHS ester reaction (Lysine residues) TCO_NHS TCO-NHS Ester TCO_NHS->TCO_mAb ADC Antibody-Drug Conjugate (ADC) TCO_mAb->ADC iEDDA Click Reaction Drug Cytotoxic Drug (-NH2 group) Drug_Linker Drug-Tetrazine Conjugate Drug->Drug_Linker Amide bond formation Tetrazine_Linker This compound Tetrazine_Linker->Drug_Linker Drug_Linker->ADC

Caption: Workflow for the two-step synthesis of an ADC using this compound.

ADC ADC circulates in bloodstream Tumor_Cell Tumor Cell (Antigen-positive) ADC->Tumor_Cell Targeting Binding ADC binds to target antigen Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome/Lysosome Internalization->Endosome Release Drug Release (Disulfide cleavage by GSH) Endosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Mechanism of action of a disulfide-linked ADC at the cellular level.

cluster_tetrazine This compound cluster_tco TCO-modified molecule cluster_product Dihydropyridazine Adduct tetrazine_struct tetrazine_struct product_struct product_struct tetrazine_struct->product_struct iEDDA Cycloaddition tco_struct tco_struct tco_struct->product_struct

Caption: The inverse-electron-demand Diels-Alder (iEDDA) click reaction.

Application Notes and Protocols for Tetrazine-Ph-OPSS Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Tetrazine-Ph-OPSS linkers to antibodies. This technology is pivotal for the development of advanced bioconjugates, including antibody-drug conjugates (ADCs), and for various bio-sensing and imaging applications. The protocols outlined below leverage the robust and highly specific inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" between tetrazine and a trans-cyclooctene (TCO) moiety.

Introduction to this compound Chemistry

The this compound linker is a heterobifunctional reagent designed for the site-specific modification of antibodies. It comprises three key components:

  • Tetrazine: A highly reactive diene that participates in rapid and specific iEDDA cycloaddition reactions with strained dienophiles like TCO.[1] This bioorthogonal reaction is exceptionally fast and occurs under mild, physiological conditions without interfering with native biological processes.[2]

  • Phenyl (Ph) group: Often incorporated as a stable spacer to which the tetrazine and the reactive group are attached.

  • Ortho-pyridyl disulfide (OPSS): A thiol-reactive group that enables covalent attachment to cysteine residues on an antibody. This is typically achieved by reducing the antibody's native interchain disulfide bonds to generate free thiol groups, which then react with the OPSS group via a disulfide exchange reaction.

This conjugation strategy allows for the precise attachment of a tetrazine "handle" to an antibody. The tetrazine-modified antibody can then be efficiently reacted with any TCO-containing molecule, such as a cytotoxic drug, a fluorescent probe, or an imaging agent. The cleavable nature of the disulfide bond within the linker can also be exploited for controlled payload release in a reducing intracellular environment.[2]

Quantitative Data Summary

The efficiency and kinetics of tetrazine-based conjugations are critical for successful bioconjugate development. The following table summarizes key quantitative data gathered from various studies.

ParameterValueSignificanceReference(s)
Reaction Kinetics (k₂) 72 - >50,000 M⁻¹s⁻¹The inverse-electron demand Diels-Alder reaction between tetrazine and TCO is exceptionally fast, enabling efficient conjugation at low concentrations.
TCO Stability (Half-life) ~5.5 days in vivoThe TCO moiety exhibits good stability in biological systems, ensuring it remains reactive for conjugation.
Tetrazine Stability Varies (some stable >14h in PBS)The stability of the tetrazine linker is crucial for in vivo applications; some derivatives show excellent stability under physiological conditions.
Conjugation Efficiency Up to 62% for antibody-TCO reactionHigh conjugation efficiencies can be achieved, though optimization for specific antibodies and linkers is necessary.

Experimental Protocols

Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the partial reduction of antibody disulfide bonds to generate free thiol groups necessary for conjugation with the this compound linker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Ellman's Reagent (DTNB)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in PBS.

  • Reduction: Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

  • Purification: Remove excess TCEP using a spin desalting column equilibrated with PBS.

  • Thiol Quantification (Optional but Recommended): Determine the number of free thiol groups per antibody using Ellman's reagent according to the manufacturer's protocol. This will help in optimizing the linker-to-antibody molar ratio in the subsequent conjugation step.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the reaction of the thiol-reactive this compound linker with the reduced antibody.

Materials:

  • Reduced antibody from Protocol 1

  • This compound linker dissolved in a compatible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: Add a 5 to 20-fold molar excess of the this compound linker solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the resulting antibody-tetrazine conjugate from unreacted linker and other impurities using size-exclusion chromatography (SEC) or tangential flow filtration.

Protocol 3: Characterization of the Antibody-Tetrazine Conjugate

This protocol outlines methods to characterize the final conjugate to determine the degree of labeling (DOL) and confirm its integrity.

Methods:

  • UV-Vis Spectrophotometry: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for the tetrazine moiety (typically around 520-540 nm). The ratio of these absorbances, corrected for the extinction coefficients of the antibody and the tetrazine, allows for the calculation of the average number of tetrazine molecules per antibody.

  • Mass Spectrometry (LC-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the exact number of linker molecules attached to the antibody.

  • Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can be used to assess the homogeneity of the conjugate and to separate species with different numbers of attached linkers.

  • SDS-PAGE: Running the conjugate under reducing and non-reducing conditions can confirm the covalent attachment of the linker and assess the integrity of the antibody.

Protocol 4: Bioorthogonal Reaction with a TCO-Containing Molecule

This protocol describes the final "click" reaction between the antibody-tetrazine conjugate and a TCO-modified payload.

Materials:

  • Purified antibody-tetrazine conjugate

  • TCO-modified molecule (e.g., drug, fluorophore)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: Mix the antibody-tetrazine conjugate and the TCO-modified molecule in PBS at a desired molar ratio (e.g., 1:1.5 antibody:TCO-molecule).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine color.

  • Purification: Purify the final antibody-drug conjugate (ADC) or labeled antibody using size-exclusion chromatography to remove any unreacted TCO-molecule.

Visualizations

experimental_workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_click Bioorthogonal Ligation mAb Antibody (mAb) TCEP TCEP Addition mAb->TCEP Reduced_mAb Reduced mAb (with free thiols) TCEP->Reduced_mAb Conjugation Thiol-Disulfide Exchange Reduced_mAb->Conjugation Tetrazine_Linker This compound Tetrazine_Linker->Conjugation Purification1 Purification (SEC) Conjugation->Purification1 Tetrazine_mAb Antibody-Tetrazine Conjugate Purification1->Tetrazine_mAb Click_Reaction iEDDA Reaction Tetrazine_mAb->Click_Reaction TCO_Payload TCO-Payload TCO_Payload->Click_Reaction Purification2 Purification (SEC) Click_Reaction->Purification2 Final_Conjugate Final Bioconjugate Purification2->Final_Conjugate

Caption: Workflow for this compound antibody conjugation and subsequent bioorthogonal ligation.

signaling_pathway cluster_reaction Conjugation Chemistry cluster_ligation Bioorthogonal Ligation mAb_SH Reduced Antibody (-SH) Transition_State Disulfide Exchange mAb_SH->Transition_State Tetrazine_OPSS This compound Tetrazine_OPSS->Transition_State Conjugate Antibody-S-S-Ph-Tetrazine Transition_State->Conjugate Byproduct Pyridine-2-thione Transition_State->Byproduct Diels_Alder Inverse Electron Demand Diels-Alder Cycloaddition Conjugate->Diels_Alder TCO_Payload TCO-Payload TCO_Payload->Diels_Alder Final_Product Final Bioconjugate Diels_Alder->Final_Product Nitrogen N₂ Gas Diels_Alder->Nitrogen

Caption: Chemical reaction pathway for this compound conjugation and iEDDA ligation.

References

Application Note and Protocol: Preparation of Tetrazine-Ph-OPSS Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrazine-Ph-OPSS is a heterobifunctional linker molecule integral to the field of bioconjugation and antibody-drug conjugate (ADC) development. This compound features a tetrazine moiety for rapid and specific bioorthogonal ligation with trans-cyclooctene (TCO) and other strained alkenes via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. Additionally, the o-pyridyldisulfide (OPSS) group provides a reactive handle for covalent attachment to thiol groups, such as those on cysteine residues in proteins and antibodies. This dual functionality allows for the precise and efficient construction of complex biomolecular conjugates.

The iEDDA reaction between tetrazine and TCO is known for its exceptionally fast kinetics and high specificity, enabling conjugation at low concentrations under physiological conditions. The disulfide bond within the OPSS group is cleavable under reducing conditions, a feature that can be exploited for the controlled release of conjugated payloads within the intracellular environment.

Proper preparation of a stock solution is a critical first step to ensure the reactivity and stability of this compound for successful conjugation experiments. This document provides a detailed protocol for the preparation, handling, and storage of a this compound stock solution.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of a typical Tetrazine-Ph compound. Users should refer to the manufacturer's certificate of analysis for lot-specific data.

PropertyValueSource
Molecular WeightRefer to Certificate of AnalysisN/A
AppearanceRed solid[1]
SolubilitySoluble in DMSO, DMF[1][2]
Storage (Solid)-20°C, desiccated[1][3]
Storage (Stock Solution)-20°C for up to 1 month, -80°C for up to 6 months

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials and Equipment:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder in a microcentrifuge tube using an analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from a compound with a molecular weight of 400 g/mol , you would dissolve 0.4 mg of this compound in 100 µL of anhydrous DMSO.

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Diagrams

Tetrazine_Ph_OPSS_Stock_Solution_Workflow Workflow for Preparing this compound Stock Solution cluster_preparation Preparation cluster_storage Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for Preparing this compound Stock Solution.

References

Application Notes and Protocols for Tetrazine-Ph-OPSS in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioorthogonal chemistry has transformed our ability to study biological processes in their native environment. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained dienophile, such as a trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, making it an ideal tool for live cell imaging and targeted therapies.[1][2]

Tetrazine-Ph-OPSS is a heterobifunctional linker designed for the targeted labeling of biomolecules. It features a tetrazine moiety for bioorthogonal ligation and a pyridyl disulfide (OPSS) group, which reacts specifically with free thiols (sulfhydryl groups). The phenyl (Ph) group provides a stable scaffold for the molecule. This reagent is particularly useful for conjugating tetrazines to proteins, antibodies, or other thiol-containing molecules, which can then be used to visualize TCO-labeled targets in living cells.

These application notes provide a comprehensive overview of the use of this compound in live cell imaging, including detailed protocols for conjugation and cell labeling.

Core Reaction Mechanism

The utility of this compound is based on a two-step process:

  • Thiol-Disulfide Exchange: The pyridyl disulfide group of this compound reacts with a free thiol on a molecule of interest (e.g., a cysteine residue on an antibody) to form a stable disulfide bond, thereby attaching the tetrazine moiety to the target molecule.

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The tetrazine-labeled molecule is then introduced to a biological system containing a TCO-labeled component. The tetrazine and TCO undergo a rapid and specific cycloaddition reaction, forming a stable covalent bond and enabling the visualization of the TCO-labeled target.[1][2] This reaction is often fluorogenic, meaning that the fluorescence of the tetrazine-conjugated fluorophore is significantly enhanced upon reaction with TCO, which is highly advantageous for reducing background signal in imaging applications.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical workflow and a typical experimental procedure for live cell imaging using this compound.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Live Cell Labeling Molecule_with_Thiol Molecule of Interest (-SH) Tetrazine_Conjugate Tetrazine-Labeled Molecule Molecule_with_Thiol->Tetrazine_Conjugate Thiol-Disulfide Exchange Tetrazine_Ph_OPSS This compound Tetrazine_Ph_OPSS->Tetrazine_Conjugate TCO_Target TCO-Labeled Target in Live Cell Labeled_Target Fluorescently Labeled Target Tetrazine_Conjugate->Labeled_Target iEDDA Reaction TCO_Target->Labeled_Target

Caption: Chemical workflow for labeling a thiol-containing molecule with this compound and subsequent live cell imaging.

G Start Start Prepare_Cells Prepare Live Cells with TCO-Labeled Target Start->Prepare_Cells Prepare_Conjugate Conjugate this compound to Fluorophore-Labeled Molecule Start->Prepare_Conjugate Incubate Incubate Cells with Tetrazine-Conjugate Prepare_Cells->Incubate Prepare_Conjugate->Incubate Wash Wash Cells (Optional) Incubate->Wash Image Image Cells with Fluorescence Microscopy Wash->Image Analyze Analyze Images Image->Analyze End End Analyze->End

Caption: General experimental workflow for live cell imaging using a this compound conjugate.

Data Presentation

The success of live cell imaging experiments using tetrazine-TCO ligation is highly dependent on the reaction kinetics. The following table summarizes the second-order rate constants for various tetrazine-TCO pairs, demonstrating the rapid nature of this bioorthogonal reaction.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent SystemReference
H-phenyl-TetrazineTCO>39,000Dulbecco's Phosphate Buffered Saline (DPBS) at 37°C[3]
Pyrimidyl-phenyl-TetrazineTCO>50,000DPBS at 37°C
Bis(pyridyl)-TetrazineTCO>73,000DPBS at 37°C
General TetrazineTCO800 - 30,000Aqueous media

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein (e.g., Antibody)

This protocol describes the labeling of an antibody with this compound. It involves the reduction of native disulfide bonds in the antibody to generate free thiols for reaction.

Materials:

  • Antibody (or other thiol-containing protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.4)

  • Desalting columns (e.g., PD-10) for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Disulfide Bond Reduction:

    • Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column, eluting with reaction buffer.

  • Preparation of this compound Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Immediately after removing the reducing agent, add a 5-20 fold molar excess of the this compound solution to the reduced antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound using a desalting column, eluting with a storage-compatible buffer (e.g., PBS).

  • Characterization:

    • Determine the concentration of the antibody-tetrazine conjugate using a protein assay (e.g., BCA assay).

    • The degree of labeling (DOL) can be determined by mass spectrometry.

Protocol 2: Live Cell Imaging with a Tetrazine-Labeled Molecule

This protocol outlines the general procedure for labeling live cells that have been pre-targeted with a TCO-modified molecule.

Materials:

  • Live cells cultured on glass-bottom dishes suitable for microscopy.

  • Cells expressing or labeled with a TCO-functionalized molecule.

  • Tetrazine-labeled molecule (from Protocol 1, conjugated to a fluorophore).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Preparation:

    • Seed the cells on glass-bottom dishes and culture until they reach the desired confluency.

    • Introduce the TCO-labeled molecule to the cells and incubate for a sufficient period to allow for targeting and clearance of unbound material. This step is highly dependent on the specific TCO-labeled molecule used.

  • Labeling with Tetrazine-Conjugate:

    • Prepare a working solution of the tetrazine-labeled molecule in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1 to 20 µM.

    • Remove the medium from the cells and wash once with warm PBS.

    • Add the medium containing the tetrazine-labeled molecule to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time can be optimized based on the reaction kinetics and desired signal intensity.

  • Washing (Optional but Recommended for Low-Fluorogenic Probes):

    • Remove the labeling solution and wash the cells 2-3 times with warm PBS or cell culture medium to remove any unbound tetrazine-conjugate. For highly fluorogenic tetrazine probes, this step may not be necessary.

  • Live Cell Imaging:

    • Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete reduction of disulfide bonds.Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh.
Re-oxidation of thiols before conjugation.Perform the conjugation step immediately after removing the reducing agent. De-gas buffers to minimize oxygen.
Hydrolysis of this compound.Prepare fresh solutions of the reagent. Store the reagent under dry, inert conditions.
Low Fluorescence Signal in Cells Low expression/labeling of the TCO-target.Optimize the conditions for TCO-labeling.
Insufficient concentration of tetrazine-conjugate.Increase the concentration of the tetrazine-labeled molecule or the incubation time.
Photobleaching of the fluorophore.Minimize light exposure during imaging. Use an anti-fade mounting medium if fixing cells.
High Background Fluorescence Incomplete removal of unbound tetrazine-conjugate.Increase the number of washing steps.
Non-specific binding of the conjugate to cells.Include a blocking step (e.g., with BSA) before adding the tetrazine-conjugate.

Conclusion

This compound is a valuable tool for live cell imaging, enabling the specific and efficient labeling of TCO-modified targets. The protocols and data presented here provide a foundation for researchers to design and execute successful live cell imaging experiments using this powerful bioorthogonal chemistry. The rapid kinetics and high specificity of the tetrazine-TCO ligation make it a superior choice for a wide range of applications in biological research and drug development.

References

Application Notes and Protocols for Tetrazine-Mediated Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Step-by-Step Guide to Tetrazine-Ph-OPSS Conjugation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has revolutionized the way biomolecules are studied and manipulated in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained alkene, most notably trans-cyclooctene (TCO). This reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding rapidly at low concentrations without the need for a catalyst.[1][2][3] This application note provides a detailed guide to utilizing tetrazine chemistry for bioconjugation, with a focus on a general two-step strategy that can be adapted for various applications, including antibody-drug conjugates (ADCs), fluorescent labeling, and nanoparticle functionalization.

While the specific term "this compound" is not standard in the literature, it likely refers to a tetrazine derivative containing a phenyl group (Ph) for stability and a leaving group or spacer represented by "OPSS". The protocols provided here are based on the well-established principles of tetrazine bioconjugation using commercially available or synthetically accessible heterobifunctional tetrazine linkers.

Core Principles

The conjugation strategy typically involves two key steps:

  • Functionalization: A biomolecule of interest (e.g., a protein, antibody) is first functionalized with a tetrazine moiety using a heterobifunctional linker. These linkers possess a tetrazine group on one end and a reactive group on the other, such as an N-Hydroxysuccinimide (NHS) ester for targeting primary amines (e.g., lysine residues) or a maleimide group for targeting thiols (e.g., cysteine residues).

  • Ligation: The tetrazine-functionalized biomolecule is then reacted with a second molecule containing a strained alkene, typically a trans-cyclooctene (TCO) derivative. The iEDDA reaction proceeds rapidly and specifically, forming a stable covalent bond and releasing nitrogen gas as the sole byproduct.[4]

This modular approach allows for the precise and efficient coupling of diverse molecular entities.

Data Presentation

A critical aspect of tetrazine ligation is its rapid reaction kinetics. The second-order rate constants for the reaction between various tetrazines and TCO are significantly higher than many other bioorthogonal reactions.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) M⁻¹s⁻¹Solvent SystemReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000 ± 4009:1 Methanol:Water[1]
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene1140 ± 40Methanol
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene400 ± 20THF
General Tetrazine-TCO Ligationtrans-cyclooctene1 - 1x10⁶Aqueous Buffer
Tetrazine with electron-withdrawing groupsTCOFaster kineticsNot specified
Tetrazine with electron-donating groupsTCOSlower kineticsNot specified

Note: Reaction rates are influenced by the specific structure of the tetrazine and dienophile, as well as the solvent and temperature.

Experimental Protocols

Protocol 1: Functionalization of a Protein with a Tetrazine-NHS Ester

This protocol describes the modification of a protein with a tetrazine moiety using a Tetrazine-PEG-NHS ester. The NHS ester reacts with primary amines on the protein surface, such as the side chain of lysine residues.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Tetrazine-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Buffer Exchange: Prepare the protein solution in an amine-free buffer at a concentration of 1-5 mg/mL using a spin desalting column to remove any buffers containing primary amines (e.g., Tris).

  • Prepare Tetrazine-NHS Ester Stock Solution: Immediately before use, dissolve the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-PEG-NHS ester stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove the excess, unreacted tetrazine linker by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm the incorporation of the tetrazine moiety by methods such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520-540 nm upon reaction with a TCO derivative) or mass spectrometry.

Protocol 2: Tetrazine-TCO Ligation

This protocol describes the conjugation of a tetrazine-functionalized protein to a TCO-containing molecule.

Materials:

  • Tetrazine-functionalized protein (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-dye, TCO-biotin, TCO-drug)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Prepare Reactants: Prepare the tetrazine-functionalized protein and the TCO-functionalized molecule in the reaction buffer.

  • Ligation Reaction: Mix the tetrazine-functionalized protein and the TCO-functionalized molecule in the desired molar ratio (a 1.1 to 2-fold molar excess of the TCO-molecule is often used to ensure complete conjugation of the protein).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For very low concentrations, the reaction time may be extended. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from any excess TCO-reagent using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Mandatory Visualization

Tetrazine_Conjugation_Workflow cluster_0 Step 1: Protein Functionalization cluster_1 Step 2: Bioorthogonal Ligation Protein Protein (with Lysine residues) Tz_Protein Tetrazine-Functionalized Protein Protein->Tz_Protein Reaction with primary amines Tz_NHS Tetrazine-NHS Ester Tz_NHS->Tz_Protein Tz_Protein2 Tetrazine-Functionalized Protein TCO_Molecule TCO-Molecule (e.g., Drug, Dye) Conjugate Final Bioconjugate TCO_Molecule->Conjugate Tz_Protein2->Conjugate iEDDA Reaction (Click Chemistry)

Caption: Workflow for two-step tetrazine-mediated bioconjugation.

Caption: The iEDDA reaction between a tetrazine and trans-cyclooctene.

Troubleshooting and Considerations

  • Solubility: Some tetrazine and TCO reagents may have limited aqueous solubility. Prepare stock solutions in an appropriate organic solvent like DMSO or DMF and add them to the aqueous reaction mixture in small volumes.

  • Stability: While many tetrazines are stable in aqueous buffers, some can degrade over time. It is recommended to use freshly prepared solutions of tetrazine reagents.

  • Stoichiometry: The optimal molar ratio of the tetrazine linker to the biomolecule and the TCO reagent to the tetrazine-functionalized biomolecule may need to be optimized for each specific application to achieve the desired degree of labeling and conjugation efficiency.

  • pH: NHS ester reactions are most efficient at a slightly basic pH (7.2-8.5), while the tetrazine-TCO ligation is generally fast across a broad pH range (pH 4-10).

  • Reaction Monitoring: The progress of the tetrazine-TCO ligation can be conveniently monitored by the disappearance of the characteristic pink or red color of the tetrazine, which corresponds to the loss of its visible absorbance maximum between 510 and 550 nm.

Conclusion

Tetrazine-mediated bioconjugation via the iEDDA reaction with trans-cyclooctenes is a robust and versatile tool for the precise construction of complex biomolecular conjugates. Its exceptionally fast kinetics and high specificity make it ideal for applications requiring efficient labeling at low concentrations in complex biological environments. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this powerful technology in their work.

References

Application Notes and Protocols for Tetrazine-Ph-OPSS in Fluorescent Probe Attachment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, enabling the precise labeling of biomolecules in complex biological systems. The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1][2] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[2][3]

This document provides detailed application notes and protocols for the use of Tetrazine-Ph-OPSS , a heterobifunctional linker designed for the two-step attachment of fluorescent probes to thiol-containing biomolecules, such as proteins with cysteine residues. The molecule consists of a tetrazine moiety for the iEDDA "click" reaction, a stable phenyl (Ph) linker, and an ortho-pyridyl disulfide (OPSS) group for specific reaction with thiols.

The OPSS group reacts with free sulfhydryl groups to form a stable disulfide bond, a process that can be monitored spectrophotometrically.[4] This initial conjugation step introduces the tetrazine handle onto the biomolecule. Subsequently, a fluorescent probe functionalized with a TCO group can be "clicked" onto the tetrazine-modified biomolecule with high efficiency and specificity. This modular approach allows for the flexible labeling of a wide range of biomolecules with various fluorescent reporters for applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.

Core Principles

The utility of this compound lies in its two distinct reactive functionalities, enabling a sequential and controlled bioconjugation strategy.

  • Thiol-Disulfide Exchange: The ortho-pyridyl disulfide (OPSS) group reacts specifically with free thiol groups (sulfhydryls) present on cysteine residues of proteins or other biomolecules. This reaction, which is a disulfide exchange, results in the formation of a stable disulfide bond between the linker and the biomolecule. A key advantage of this chemistry is the release of pyridine-2-thione, a byproduct that absorbs light at approximately 343 nm, providing a real-time method to monitor the progress of the conjugation reaction. The reaction is most efficient at a pH range of 7-8.

  • Inverse Electron Demand Diels-Alder (iEDDA) Reaction: The tetrazine moiety is an electron-deficient diene that rapidly and specifically reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO). This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond. The kinetics of this "click" reaction are exceptionally fast, often reaching completion within minutes at room temperature, even at low micromolar concentrations.

Data Presentation

Table 1: Physicochemical Properties of this compound (Representative)
PropertyValueReference
Molecular FormulaC₁₅H₁₁N₅S₂ (example core)-
Molecular Weight341.41 g/mol (example core)-
Purity>95%-
Physical FormRed to dark red solid
SolubilitySoluble in organic solvents (DMSO, DMF)
Storage-20°C, desiccated-
Table 2: Reaction Conditions for Bioconjugation Steps
ParameterThiol-Disulfide Exchange (Step 1)iEDDA Reaction (Step 2)Reference
pH 7.0 - 8.06.0 - 9.0
Temperature 4°C - 25°C4°C - 37°C
Reaction Time 1 - 4 hours5 - 60 minutes
Molar Excess (Reagent:Biomolecule) 10-20 fold1.5-10 fold
Typical Buffer Phosphate-Buffered Saline (PBS)Phosphate-Buffered Saline (PBS)
Table 3: Photophysical Properties of Common Fluorescent Dyes (Post-Conjugation)

Note: These values are representative and can be influenced by the local environment and the nature of the conjugated biomolecule.

Fluorescent Dye (TCO-activated)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
TCO-FITC~495~519~75,000~0.9
TCO-TAMRA~555~580~90,000~0.4
TCO-Cy3~550~570~150,000~0.15
TCO-Cy5~649~670~250,000~0.2
TCO-AF488~495~519~73,000~0.92
TCO-AF647~650~668~270,000~0.33

Experimental Protocols

Protocol 1: Labeling of a Thiol-Containing Protein with this compound (Step 1)

This protocol describes the modification of a protein containing accessible cysteine residues with this compound.

Materials:

  • Thiol-containing protein (e.g., antibody fragment, purified enzyme)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Desalting column (e.g., PD-10)

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Avoid using DTT as its removal is more challenging and can interfere with the OPSS reaction. c. If a reducing agent was used, remove it by passing the protein solution through a desalting column equilibrated with Reaction Buffer.

  • Reagent Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently vortexing. b. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. c. (Optional) Monitoring the Reaction: To monitor the progress of the conjugation, measure the absorbance of the reaction mixture at 343 nm. The release of the pyridine-2-thione byproduct will lead to an increase in absorbance at this wavelength.

  • Purification: a. Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. b. Collect the protein-containing fractions. The tetrazine-labeled protein is now ready for the iEDDA reaction or for storage at -20°C or -80°C.

Protocol 2: Fluorescent Labeling of Tetrazine-Modified Protein with a TCO-Probe (Step 2)

This protocol describes the "click" reaction between the tetrazine-labeled protein and a TCO-functionalized fluorescent dye.

Materials:

  • Tetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized fluorescent probe (e.g., TCO-Cy5)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting column or appropriate chromatography system for purification

Procedure:

  • Reagent Preparation: a. Prepare a 1-10 mM stock solution of the TCO-functionalized fluorescent probe in an appropriate solvent (e.g., DMSO).

  • iEDDA "Click" Reaction: a. To the solution of tetrazine-labeled protein, add a 1.5- to 10-fold molar excess of the TCO-functionalized fluorescent probe stock solution. b. Incubate the reaction for 30-60 minutes at room temperature. For less concentrated solutions or less reactive partners, the incubation can be extended or performed at 37°C.

  • Purification: a. Remove the unreacted TCO-probe by passing the reaction mixture through a desalting column or by using size-exclusion chromatography. b. Collect the fractions containing the fluorescently labeled protein.

  • Characterization and Storage: a. Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (typically 280 nm) and the fluorophore's absorbance maximum. b. Store the final fluorescently labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -80°C.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Specific Labeling cluster_step2 Step 2: Fluorescent Probe Attachment protein Thiol-Containing Biomolecule (e.g., Protein-SH) reaction1 Thiol-Disulfide Exchange (pH 7.0-8.0) protein->reaction1 tz_opss This compound tz_opss->reaction1 purification1 Purification (Desalting Column) reaction1->purification1 tz_protein Tetrazine-Labeled Biomolecule reaction2 iEDDA Click Reaction (pH 6.0-9.0) tz_protein->reaction2 purification1->tz_protein tco_probe TCO-Fluorescent Probe tco_probe->reaction2 purification2 Purification (Chromatography) reaction2->purification2 labeled_protein Fluorescently Labeled Biomolecule purification2->labeled_protein

Caption: Experimental workflow for two-step fluorescent labeling.

signaling_pathway cluster_thiol_reaction Thiol-Disulfide Exchange cluster_iedda iEDDA Reaction Protein_SH Protein-SH Mixed_Disulfide Protein-S-S-Ph-Tetrazine Protein_SH->Mixed_Disulfide + Tetrazine_OPSS Tetrazine_OPSS Tetrazine-Ph-S-S-Pyridyl Leaving_Group Pyridine-2-thione (Abs @ 343 nm) Mixed_Disulfide->Leaving_Group Release Tetrazine_Protein Tetrazine-Protein Cycloaddition [4+2] Cycloaddition Tetrazine_Protein->Cycloaddition + TCO_Fluorophore TCO_Fluorophore TCO-Fluorophore Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Labeled_Protein Labeled Protein Retro_DA->Labeled_Protein N2 N₂ Gas Retro_DA->N2 Release

Caption: Reaction mechanisms for probe attachment.

References

Troubleshooting & Optimization

Technical Support Center: Tetrazine-Ph-OPSS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tetrazine-Ph-OPSS reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful execution of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of a this compound reagent with a thiol-containing molecule?

A1: The this compound reagent facilitates a two-step conjugation. The primary reaction involves the ortho-pyridyldisulfide (OPSS) group reacting with a free thiol (e.g., from a cysteine residue on a protein or peptide) via a disulfide exchange reaction. This reaction forms a stable disulfide bond between the target molecule and the tetrazine linker, releasing pyridine-2-thione. The tetrazine moiety is then available for a subsequent bioorthogonal reaction with a dienophile, such as trans-cyclooctene (TCO).

Q2: What is the optimal pH for the this compound reaction with a thiol?

A2: The disulfide exchange reaction with the OPSS group is most efficient at a pH range of 6.5 to 7.5. While the reaction can proceed at lower or higher pH values, suboptimal pH can lead to slower reaction rates or side reactions. It is important to note that tetrazine stability can be compromised at pH values above 8.5.[1]

Q3: Can I use reducing agents like DTT or TCEP with my this compound reagent?

A3: Caution is advised when using reducing agents. While a reducing agent like TCEP may be necessary to reduce disulfide bonds and expose free thiols on your target molecule, excess reducing agent can potentially reduce the disulfide bond within the OPSS linker itself or even the tetrazine ring. It is crucial to remove any excess reducing agent before adding the this compound reagent.

Q4: How can I monitor the progress of the conjugation reaction?

A4: The progress of the disulfide exchange reaction can be monitored by spectrophotometry. The release of the pyridine-2-thione byproduct can be measured by the increase in absorbance at approximately 343 nm.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Incomplete reduction of thiols on the target molecule: Disulfide bonds within your protein or peptide may not be fully reduced, resulting in fewer available thiols for conjugation.- Ensure complete reduction by using a sufficient molar excess of a reducing agent like TCEP. - Optimize reduction incubation time and temperature. - Crucially, remove the reducing agent before adding the this compound reagent using a desalting column or dialysis.
Oxidation of thiols: Free thiols are susceptible to re-oxidation to disulfides, especially in the presence of oxygen.- Perform the conjugation reaction in a degassed buffer. - Work quickly after the reduction and purification steps.
Incorrect pH of the reaction buffer: The thiol-disulfide exchange is pH-dependent.- Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.
Degradation of the this compound reagent: Tetrazines can be susceptible to degradation, especially at high pH or in the presence of certain nucleophiles.- Store the this compound reagent under the recommended conditions (desiccated and protected from light). - Prepare stock solutions fresh in an anhydrous solvent like DMSO or DMF.
Formation of Unwanted Side Products Intermolecular disulfide bond formation: Your target molecules may form dimers or oligomers through intermolecular disulfide bonds.[1]- Optimize the concentration of your target molecule to favor intramolecular reactions. - Consider using a slight excess of the this compound reagent.
Reaction with other nucleophiles: Although less common, strong nucleophiles other than thiols could potentially react with the tetrazine ring.- Purify your target molecule to remove any reactive contaminants.
Precipitation of Reactants or Product Poor solubility of the target molecule or the conjugate: The hydrophobicity of the this compound reagent or the resulting conjugate might lead to precipitation in aqueous buffers.- Perform the reaction at a lower concentration. - Consider using a small percentage of an organic co-solvent (e.g., DMSO), ensuring compatibility with your biomolecule.

Quantitative Data Summary

Table 1: Stability of Tetrazine-Thiol Conjugates

Conjugate TypeConditionStabilityReference
Peptide-Tetrazine (via Cysteine)10 mM Glutathione, PBS pH 7.4, 37°CHigh stability, minimal degradation over hours[2]
Di-(pyridyl)tetrazine10 mM Glutathione, PBS pH 7.4, 37°CRapid degradation within 3 hours[2]
Cyclic Peptide (via Tetrazine-Thiol Exchange)2 mM GlutathioneHigh stability[1]

Table 2: Second-Order Rate Constants for Tetrazine Bioorthogonal Reactions

Note: The following data is for the subsequent tetrazine-TCO reaction, not the initial thiol-OPSS reaction. The rate of the thiol-disulfide exchange is generally rapid but can be influenced by factors such as pH and steric hindrance.

Tetrazine DerivativeDienophileRate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
Peptide Conjugate (via Cysteine-Tetrazine)TCO3277 ± 66PBS, pH 7.4, 37°C
Peptide Conjugate (via Cysteine-Tetrazine)TCO3184 ± 53PBS, pH 7.4, 37°C

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

1. Materials:

  • Cysteine-containing peptide

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Quenching Buffer: N-ethylmaleimide (NEM) in reaction buffer

  • Anhydrous DMSO

  • Desalting columns

2. Procedure:

  • Peptide Reduction:

    • Dissolve the cysteine-containing peptide in the reaction buffer.

    • Add a 10-fold molar excess of TCEP.

    • Incubate at room temperature for 1 hour.

    • Remove excess TCEP using a desalting column equilibrated with degassed reaction buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the this compound stock solution to the reduced peptide solution.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching (Optional):

    • To cap any unreacted thiols, add a 20-fold molar excess of NEM and incubate for 15 minutes.

  • Purification:

    • Remove excess, unreacted this compound reagent and other small molecules by passing the reaction mixture through a desalting column or by using HPLC.

  • Characterization:

    • Confirm the conjugation and purity of the product using LC-MS and UV-Vis spectroscopy.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_reduction Step 1: Peptide Reduction cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Conjugation cluster_purification2 Step 4: Final Purification cluster_characterization Step 5: Characterization peptide Cysteine-Peptide (with disulfide bonds) tcep Add TCEP peptide->tcep incubation1 Incubate (1 hr, RT) tcep->incubation1 reduced_peptide Reduced Peptide (free thiols) incubation1->reduced_peptide desalting1 Remove excess TCEP (Desalting Column) reduced_peptide->desalting1 add_tetrazine Add this compound desalting1->add_tetrazine incubation2 Incubate (2 hrs, RT, dark) add_tetrazine->incubation2 conjugated_peptide Tetrazine-Peptide Conjugate incubation2->conjugated_peptide desalting2 Remove excess reagent (Desalting/HPLC) conjugated_peptide->desalting2 analysis LC-MS & UV-Vis desalting2->analysis

Caption: Workflow for conjugating a this compound reagent to a cysteine-containing peptide.

reaction_pathway This compound Reaction Pathway cluster_reactants Reactants cluster_products Products reagents Peptide-SH Tetrazine-Ph-S-S-Py transition + reagents->transition product Peptide-S-S-Ph-Tetrazine Pyridine-2-thione transition->product Disulfide Exchange (pH 6.5-7.5)

Caption: Reaction pathway of this compound with a thiol-containing peptide.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield rect_node rect_node start Low Yield? check_reduction Thiols Fully Reduced? start->check_reduction check_purification Excess Reductant Removed? check_reduction->check_purification Yes solution_reduction Optimize reduction conditions (TCEP conc., time) check_reduction->solution_reduction No check_ph pH Optimal (6.5-7.5)? check_purification->check_ph Yes solution_purification Improve desalting/dialysis step check_purification->solution_purification No check_reagent Reagent Integrity OK? check_ph->check_reagent Yes solution_ph Adjust buffer pH check_ph->solution_ph No solution_reagent Use fresh reagent/stock check_reagent->solution_reagent No success Yield Improved check_reagent->success Yes solution_reduction->start solution_purification->start solution_ph->start solution_reagent->start

Caption: A logical flowchart for troubleshooting low yield in this compound reactions.

References

Technical Support Center: Optimizing Tetrazine-Ph-OPSS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of Tetrazine-Ph-OPSS conjugation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of a this compound reagent with a thiol-containing molecule?

A1: The this compound reagent is a heterobifunctional crosslinker that facilitates a two-step bioconjugation process. The first step involves the reaction of the o-pyridyl disulfide (OPSS) group with a free thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide. This is a thiol-disulfide exchange reaction where the thiol from the molecule of interest attacks the disulfide bond of the OPSS reagent. This results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione, a byproduct that can be monitored spectrophotometrically at 343 nm to track the reaction's progress.[1] The tetrazine moiety remains available for a subsequent bioorthogonal "click" reaction with a strained alkene, such as a trans-cyclooctene (TCO).

Q2: What is the optimal buffer pH for the this compound reaction?

A2: The optimal pH for the thiol-disulfide exchange reaction with the OPSS group is between 7.0 and 8.0.[1][2] The reactive species in this reaction is the thiolate anion (R-S⁻), and its concentration increases as the pH rises above the pKa of the thiol group.[1] While higher pH can increase the reaction rate, it's important to consider the stability of the tetrazine moiety, which can degrade at high pH. For many proteins, a pH of 7.2-7.5 is a good starting point to ensure both efficient conjugation and protein stability.

Q3: How does temperature affect the reaction?

A3: The thiol-disulfide exchange reaction is typically carried out at room temperature (20-25°C).[3] Higher temperatures are generally not necessary and may risk denaturing the protein. For sensitive proteins, the reaction can be performed at 4°C, but this will require a longer incubation time.

Q4: Can I use buffers containing primary amines, such as Tris or glycine?

A4: Yes, for the thiol-disulfide exchange part of the reaction, buffers containing primary amines are acceptable as they do not interfere with the OPSS-thiol reaction. However, if the this compound reagent also contains an amine-reactive group (like an NHS ester), then amine-containing buffers must be avoided.

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the thiol-disulfide exchange can be conveniently monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm. This allows for real-time tracking of the reaction kinetics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Insufficiently reduced thiol groups: Cysteine residues may be present as disulfide bonds (cystine) and are therefore unreactive.Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). It is crucial to remove the reducing agent before adding the this compound reagent to prevent it from reacting with the OPSS group.
Steric hindrance: The thiol group on the protein may be buried within its 3D structure, making it inaccessible to the OPSS reagent.Consider using a mild denaturant to partially unfold the protein and expose the cysteine residues. This should be done with caution to avoid irreversible denaturation.
Incorrect buffer pH: The pH of the reaction buffer is outside the optimal range of 7.0-8.0, leading to a low concentration of the reactive thiolate anion.Prepare a fresh buffer and verify that the pH is within the optimal range.
Degraded this compound reagent: The reagent may have degraded due to improper storage, especially exposure to moisture.Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.
Protein Aggregation/Precipitation Over-labeling: A high degree of labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.Optimize the molar ratio of the this compound reagent to the protein. Start with a lower molar excess and titrate up to find the optimal ratio that provides sufficient labeling without causing aggregation.
Intermolecular disulfide bond formation: If the protein has multiple accessible cysteine residues, the OPSS-modified protein can react with another protein molecule instead of the intended target.If possible, use a protein with a single, strategically placed cysteine residue. Alternatively, optimize the reaction conditions (e.g., lower protein concentration) to favor intramolecular reactions.
Hydrophobicity of the linker: The this compound reagent may increase the overall hydrophobicity of the protein, promoting aggregation.If aggregation persists, consider using a variant of the reagent that includes a hydrophilic spacer, such as polyethylene glycol (PEG).
Inconsistent Results Variability in the number of free thiols: The extent of disulfide bond reduction may vary between batches.Quantify the number of free thiols after the reduction step using Ellman's reagent to ensure consistency before starting the conjugation.
Inaccurate protein concentration: Incorrect protein concentration will lead to an incorrect molar ratio of the reagents.Accurately determine the protein concentration before each experiment.

Data Presentation

Table 1: pH Influence on Thiol-Disulfide Exchange Reaction Rate

pHRelative Reaction RateRemarks
6.0SlowerReduced concentration of reactive thiolate anion.
6.5ModerateGood for improving specificity and minimizing reactivity of less accessible thiols.
7.0 - 8.0Optimal Highest reaction rates are typically observed in this range.
8.5FastIncreased reaction rate, but potential for tetrazine degradation and protein instability.
> 9.0Very FastHigh risk of tetrazine decomposition and protein denaturation.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation and Thiol Reduction:

    • Dissolve the thiol-containing protein in a suitable amine-free buffer (e.g., PBS, pH 7.2).

    • To reduce disulfide bonds, add a 10-20 fold molar excess of TCEP solution.

    • Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer (pH 7.0-8.0).

  • Conjugation Reaction:

    • Immediately after TCEP removal, determine the protein concentration.

    • Prepare a stock solution of the this compound reagent in a compatible organic solvent (e.g., DMSO).

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound reagent by size-exclusion chromatography (SEC) or dialysis using a buffer suitable for the subsequent click reaction or storage.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520 nm) and the protein (at 280 nm).

Protocol 2: Monitoring Reaction Progress
  • Set up the conjugation reaction as described in Protocol 1.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.

  • Measure the absorbance of the aliquot at 343 nm using a spectrophotometer.

  • An increase in absorbance at 343 nm indicates the release of pyridine-2-thione and thus the progress of the reaction.

Visualizations

Tetrazine_Ph_OPSS_Reaction_Mechanism cluster_step1 Step 1: Thiol-Disulfide Exchange cluster_step2 Step 2: Bioorthogonal Click Reaction Protein_SH Protein-SH Tz_Ph_OPSS Tetrazine-Ph-S-S-Pyridyl Protein_SH->Tz_Ph_OPSS pH 7.0 - 8.0 Protein_S_S_Ph_Tz Protein-S-S-Ph-Tetrazine Tz_Ph_OPSS->Protein_S_S_Ph_Tz Forms Conjugate Py_S Pyridine-2-thione (Byproduct, A343) Tz_Ph_OPSS->Py_S Releases Protein_Tz_Conjugate Protein-S-S-Ph-Tetrazine TCO_Molecule TCO-Molecule Protein_Tz_Conjugate->TCO_Molecule iEDDA Final_Conjugate Final Bioconjugate TCO_Molecule->Final_Conjugate

Caption: Reaction mechanism of this compound conjugation.

Troubleshooting_Workflow Start Low Conjugation Yield? Check_Thiols Sufficient Free Thiols? Start->Check_Thiols Yes Start->Check_Thiols No Check_pH Optimal Buffer pH (7.0-8.0)? Check_Thiols->Check_pH Yes Reduce_Disulfides Reduce with TCEP & Purify Check_Thiols->Reduce_Disulfides No Check_Reagent Reagent Integrity? Check_pH->Check_Reagent Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Sterics Steric Hindrance? Check_Reagent->Check_Sterics Yes Use_New_Reagent Use Fresh Reagent Check_Reagent->Use_New_Reagent No Mild_Denaturation Consider Mild Denaturant Check_Sterics->Mild_Denaturation No Success Successful Conjugation Check_Sterics->Success Yes Reduce_Disulfides->Start Adjust_pH->Start Use_New_Reagent->Start Mild_Denaturation->Start

Caption: Troubleshooting workflow for low conjugation yield.

pH_Optimization_Logic Start Goal: Optimize Reaction pH Consider_Thiolate Thiolate (R-S⁻) is the reactive species Start->Consider_Thiolate Consider_Tetrazine Tetrazine stability is pH-sensitive Start->Consider_Tetrazine Consider_Protein Protein stability is pH-dependent Start->Consider_Protein pH_Effect_Thiolate Higher pH → More Thiolate → Faster Reaction Consider_Thiolate->pH_Effect_Thiolate pH_Effect_Tetrazine High pH (>8.5) → Tetrazine Degradation Consider_Tetrazine->pH_Effect_Tetrazine pH_Effect_Protein Extreme pH → Protein Denaturation Consider_Protein->pH_Effect_Protein Conclusion Optimal pH is a compromise: 7.0 - 8.0 pH_Effect_Thiolate->Conclusion pH_Effect_Tetrazine->Conclusion pH_Effect_Protein->Conclusion

Caption: Logic diagram for buffer pH optimization.

References

Tetrazine-Ph-OPSS stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Tetrazine-Ph-OPSS. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C, protected from light and moisture.[1] For long-term storage, -80°C is recommended.[2]

  • In Solution: Stock solutions should be prepared fresh. If storage is necessary, aliquot and store at -80°C for up to six months or -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q2: What solvents are suitable for dissolving this compound?

This compound is typically dissolved in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare a stock solution before diluting into an aqueous reaction buffer.

Q3: What is the general stability of the tetrazine moiety?

The tetrazine ring is sensitive to certain conditions:

  • pH: Tetrazines are generally stable in aqueous solutions at neutral or slightly acidic pH. However, they can decompose at higher pH values, with degradation observed at pH 8.5.[3][4]

  • Reducing Agents: The presence of reducing agents can lead to the degradation of the tetrazine ring. It is crucial to remove any excess reducing agents before introducing the tetrazine-containing molecule.

  • Light: Tetrazine compounds should be protected from light to prevent potential photodegradation.

Q4: What is the stability of the OPSS linker?

The Ortho-Pyridyl Disulfide (OPSS) linker contains a disulfide bond that is cleavable by reducing agents. This feature is often utilized for the controlled release of conjugated molecules in a reducing environment, such as inside a cell. Common reducing agents that will cleave the disulfide bond include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Q5: Can this compound react directly with thiols?

Yes, under specific conditions, thiols can react with the tetrazine ring itself, not just the disulfide bond of the OPSS linker. This is a crucial consideration when designing experiments involving molecules with free thiol groups.

Stability Data

ConditionObservationSource(s)
pH Stable at pH 4.5 - 7.4. Decomposition observed at pH 8.5.
Temperature Stable at room temperature for short periods. For long-term storage, -20°C or -80°C is recommended.
Reducing Agents The tetrazine ring can be degraded by reducing agents. The disulfide bond in the OPSS linker is cleaved by reducing agents like DTT and TCEP.
Aqueous Solution Generally stable in aqueous buffers like PBS at pH 7.4.
Serum Stability in serum can vary depending on the specific tetrazine derivative. Electron-donating groups on the tetrazine ring tend to increase stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conjugation to a thiol-containing molecule. 1. Degradation of this compound: Improper storage or handling. 2. Cleavage of the Disulfide Bond: Presence of a reducing agent in the buffer. 3. Reaction of Thiol with Tetrazine Ring: Unwanted side reaction.1. Ensure the reagent is stored correctly at -20°C or -80°C, protected from light and moisture. Prepare fresh solutions before use. 2. Remove any reducing agents (e.g., DTT, TCEP) from the reaction mixture before adding this compound. This can be done using a desalting column. 3. Optimize the reaction pH to be within the 6.5-7.4 range to minimize side reactions.
Loss of the characteristic pink/red color of the tetrazine solution. Degradation of the Tetrazine Ring: This can be caused by exposure to high pH (>8.0), reducing agents, or prolonged exposure to light.1. Check the pH of all buffers and solutions. 2. Ensure all reagents and buffers are free from reducing agents. 3. Protect the reaction mixture from light.
Low yield in subsequent bioorthogonal reaction (e.g., with TCO). 1. Incomplete initial conjugation: The this compound may not have efficiently conjugated to the target molecule. 2. Degradation of the tetrazine moiety after conjugation: The conjugated molecule may have been exposed to harsh conditions.1. Optimize the initial conjugation reaction conditions (e.g., molar ratio of reactants, reaction time, temperature). 2. Handle the tetrazine-labeled molecule with care, avoiding high pH and reducing environments.
Precipitation of the reagent during the reaction. Low Solubility: The concentration of this compound or the conjugated molecule may be too high in the aqueous buffer.1. Ensure the stock solution in organic solvent is fully dissolved before adding to the aqueous buffer. 2. Decrease the final concentration of the reagent in the reaction mixture. 3. The addition of a co-solvent like DMSO (typically up to 10%) may improve solubility.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Thiol-Containing Protein with this compound

This protocol provides a general workflow for the conjugation of this compound to a protein with an available cysteine residue.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting columns

Procedure:

  • Protein Preparation: If the protein's thiol groups are in the form of disulfide bonds, they must first be reduced.

    • Treat the protein with a 10-50 fold molar excess of a reducing agent like TCEP at 37°C for 30-60 minutes.

    • Crucially, remove the excess reducing agent using a desalting column, exchanging the buffer to a reaction buffer (e.g., PBS, pH 7.2).

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess, unreacted this compound from the labeled protein using a desalting column or size-exclusion chromatography (SEC).

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy (monitoring the tetrazine absorbance around 520 nm) and mass spectrometry.

Visualizations

Tetrazine_Ph_OPSS_Stability cluster_storage Storage Conditions cluster_reaction Reaction Environment Solid Solid Stable Stable Solid->Stable -20°C to -80°C (desiccated, dark) Solution Solution Limited Stability Limited Stability Solution->Limited Stability -20°C (1 month) -80°C (6 months) pH pH Stable_pH Stable_pH pH->Stable_pH pH 6.5 - 7.4 Degradation_pH Degradation_pH pH->Degradation_pH pH > 8.0 Reducing_Agents Reducing Agents Tetrazine_Degradation Tetrazine_Degradation Reducing_Agents->Tetrazine_Degradation Tetrazine Ring OPSS_Cleavage OPSS_Cleavage Reducing_Agents->OPSS_Cleavage Disulfide Bond

Caption: Stability of this compound under different conditions.

Experimental_Workflow start Start: Thiol-containing protein reduction 1. Disulfide Reduction (if necessary) (e.g., TCEP) start->reduction purification1 2. Remove Excess Reducing Agent (Desalting Column) reduction->purification1 conjugation 3. Add this compound (in DMSO) purification1->conjugation incubation 4. Incubate (RT or 4°C) conjugation->incubation purification2 5. Purify Labeled Protein (SEC or Desalting) incubation->purification2 end End: Tetrazine-labeled protein purification2->end

Caption: Workflow for labeling a protein with this compound.

References

Technical Support Center: Tetrazine-Ph-OPSS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the aggregation of Tetrazine-Ph-OPSS conjugates. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.

Troubleshooting Guide: Preventing and Resolving Aggregation

Aggregation of this compound conjugates can be a significant challenge, leading to loss of material, reduced reactivity, and difficulties in purification and analysis. This guide provides a systematic approach to troubleshoot and prevent aggregation issues.

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Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Aggregation Observed check_reagents 1. Verify Reagent Quality and Storage start->check_reagents check_protocol 2. Review Conjugation Protocol check_reagents->check_protocol Reagents OK end_fail Further Assistance Required check_reagents->end_fail Reagents Degraded optimize_buffer 3. Optimize Buffer Conditions check_protocol->optimize_buffer Protocol Followed check_protocol->end_fail Protocol Error Identified modify_conjugate 4. Modify Conjugate Properties optimize_buffer->modify_conjugate Aggregation Persists end_success Aggregation Resolved optimize_buffer->end_success Aggregation Resolved add_excipients 5. Introduce Additives/Excipients modify_conjugate->add_excipients Aggregation Persists modify_conjugate->end_success Aggregation Resolved add_excipients->end_success Problem Solved add_excipients->end_fail Aggregation Persists

Caption: Troubleshooting workflow for addressing aggregation of this compound conjugates.

Step Action Rationale Key Considerations
1. Reagent Quality Verify the quality and proper storage of the this compound linker and the molecule to be conjugated.Degraded or impure reagents can lead to side reactions and aggregation.Store reagents as recommended by the supplier, typically at -20°C or -80°C, and protect from light and moisture.
2. Protocol Review Carefully review the conjugation protocol, paying close attention to concentrations, reaction times, and temperature.Deviations from optimized protocols can result in aggregation.Ensure accurate calculation of molar ratios. Avoid excessively high concentrations of the conjugate.
3. Buffer Optimization Adjust the pH, ionic strength, and buffer composition.The solubility of proteins and conjugates is highly dependent on buffer conditions. Aggregation can occur if the pH is near the isoelectric point (pI) of the protein.[1]Screen a range of pH values (e.g., 6.0-8.5). Test different buffer systems (e.g., PBS, HEPES, Tris). Vary the salt concentration (e.g., 50-250 mM NaCl).
4. Solvent Usage Minimize the use of organic co-solvents required to dissolve the this compound linker.Hydrophobic linkers often require organic solvents for solubilization, which can denature proteins and promote aggregation.[1]Use the minimum amount of a water-miscible solvent (e.g., DMSO, DMF). Add the linker solution dropwise to the protein solution with gentle stirring.
5. Additives Incorporate excipients or additives into the reaction and storage buffers.These can increase the solubility and stability of the conjugate.- Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and stabilizers.- Amino Acids (e.g., arginine, glycine): Can reduce protein-protein interactions and aggregation.- Surfactants (e.g., Polysorbate 20/80): Can prevent surface-induced aggregation.[2]- Glycerol: Can increase solvent viscosity and reduce aggregation.
6. Hydrophilicity If possible, introduce hydrophilic modifications.Increasing the overall hydrophilicity of the conjugate can counteract the hydrophobic nature of the tetrazine moiety and reduce aggregation.[3]Consider using a PEGylated version of the this compound linker if available.
7. Immobilization For antibody conjugations, consider performing the reaction with the antibody immobilized on a solid support.This physically separates the antibodies, preventing them from aggregating during the conjugation process.[1]This is an advanced technique that requires specific resins and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound conjugate aggregation?

A1: Aggregation is often multifactorial and can be caused by:

  • Hydrophobic Interactions: The tetrazine ring and the phenyl group in the linker are hydrophobic, which can lead to self-association or interaction with hydrophobic patches on the conjugated biomolecule.

  • Unfavorable Buffer Conditions: The pH of the solution being too close to the isoelectric point (pI) of the protein component can minimize electrostatic repulsion and promote aggregation. Incorrect salt concentrations can also disrupt protein stability.

  • Use of Organic Solvents: While often necessary to dissolve the linker, organic solvents like DMSO or DMF can partially denature proteins, exposing hydrophobic cores and leading to aggregation.

  • High Conjugate Concentration: At high concentrations, the likelihood of intermolecular interactions and aggregation increases.

Q2: How can I improve the solubility of the this compound linker itself?

A2: The solubility of tetrazine derivatives can be challenging in aqueous buffers. To improve solubility:

  • Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO or DMF.

  • When adding the linker to your aqueous reaction mixture, do so slowly and with gentle agitation to avoid localized high concentrations that can cause precipitation.

  • To increase the solubility of the final conjugate, consider using linkers that incorporate hydrophilic spacers, such as polyethylene glycol (PEG).

Q3: Can the choice of tetrazine substituent affect aggregation?

A3: Yes, the substituents on the tetrazine ring play a crucial role in its physicochemical properties, including solubility and stability. While electron-withdrawing groups can increase the reaction rate of the tetrazine ligation, they may also decrease the stability of the molecule. For preventing aggregation, selecting a tetrazine derivative with more hydrophilic substituents can be beneficial.

Q4: At what stage of the workflow is aggregation most likely to occur?

A4: Aggregation can occur at several stages:

  • During conjugation: The addition of the hydrophobic linker and any necessary organic co-solvents can induce aggregation.

  • Post-conjugation/Purification: Changes in buffer composition during dialysis, desalting, or chromatography can lead to aggregation if the conjugate is not stable in the new buffer.

  • During storage: Long-term storage, especially at inappropriate temperatures or concentrations, can result in aggregation. Freeze-thaw cycles are also a common cause.

Q5: What is a simple, initial experiment to troubleshoot aggregation?

A5: A good first step is to perform a small-scale experiment screening different buffer conditions.

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Experimental_Workflow prep_conjugate Prepare Small-Scale Conjugate Samples exchange_buffer Buffer Exchange (e.g., Spin Desalting Columns) prep_conjugate->exchange_buffer prep_buffers Prepare Buffer Array (Varying pH, Salt, Additives) prep_buffers->exchange_buffer incubate Incubate Samples (e.g., 4°C, RT, 37°C) exchange_buffer->incubate analyze Analyze for Aggregation (DLS, SEC, Visual Inspection) incubate->analyze

Caption: Experimental workflow for screening buffer conditions to mitigate aggregation.

This involves buffer exchanging your conjugate into a small matrix of different buffers (e.g., varying pH and salt concentration) and then monitoring for aggregation over time using techniques like Dynamic Light Scattering (DLS) or visual inspection for turbidity.

Experimental Protocol: Buffer Screening for Reduced Aggregation

This protocol outlines a method for identifying optimal buffer conditions to minimize the aggregation of a this compound conjugate.

Objective: To determine a buffer composition (pH, ionic strength, and excipients) that enhances the stability and solubility of the conjugate.

Materials:

  • Purified this compound conjugate

  • Buffer components (e.g., phosphate, Tris, HEPES)

  • Salts (e.g., NaCl)

  • Excipients (e.g., L-arginine, sucrose, Polysorbate 20)

  • Spin desalting columns or dialysis cassettes

  • Dynamic Light Scattering (DLS) instrument or Spectrophotometer

  • Low-protein-binding microcentrifuge tubes

Methodology:

  • Prepare a Buffer Matrix: Prepare a series of buffers with varying pH, salt concentrations, and additives. See the table below for an example matrix.

  • Buffer Exchange: Aliquot your purified conjugate into equal volumes. Exchange the buffer of each aliquot into one of the prepared buffers using spin desalting columns or dialysis.

  • Incubation: Incubate the samples under relevant conditions (e.g., 4°C for storage, 37°C for physiological relevance).

  • Analysis: Analyze the samples for aggregation at various time points (e.g., 0, 2, 24, 48 hours).

    • Visual Inspection: Note any visible precipitation or turbidity.

    • Spectrophotometry: Measure the absorbance at 340 nm (A340). An increase in A340 indicates scattering from aggregates.

    • Dynamic Light Scattering (DLS): Measure the particle size distribution. An increase in the average particle size or the appearance of multiple peaks indicates aggregation.

Example Buffer Screening Matrix:

Buffer ID Buffer System (50 mM) pH NaCl (mM) Additive
A1Sodium Phosphate6.5150None
A2Sodium Phosphate7.4150None
A3Sodium Phosphate8.0150None
B1HEPES7.450None
B2HEPES7.4150None
B3HEPES7.4250None
C1Sodium Phosphate7.4150100 mM L-Arginine
C2Sodium Phosphate7.41505% Sucrose
C3Sodium Phosphate7.41500.01% Polysorbate 20

Data Interpretation:

Parameter Indication of Stability Indication of Aggregation
Visual Clear solutionTurbidity, precipitation
A340 Low and stable readingIncreasing reading over time
DLS (Size) Consistent, monomodal peakIncrease in hydrodynamic radius, polydispersity, or appearance of larger species

By comparing the results across the different buffer conditions, you can identify the formulation that best prevents the aggregation of your specific this compound conjugate.

References

Technical Support Center: Purification of Tetrazine-Ph-OPSS ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Antibody-Drug Conjugates (ADCs) utilizing the Tetrazine-Ph-OPSS linker system. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of purifying these specialized bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound ADCs?

A1: The most common chromatography techniques for purifying this compound ADCs are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX). Each method separates the ADC from impurities based on different physicochemical properties. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).[1][2] SEC is effective for removing small molecule impurities like unreacted TCO-drug and for buffer exchange.[1] IEX can be used to remove process-related impurities and charge variants.[3][4]

Q2: How can I remove unreacted TCO-functionalized drug and other small molecules after the conjugation reaction?

A2: Size Exclusion Chromatography (SEC) is the recommended method for removing unreacted TCO-drug and other small molecules from the ADC preparation. This technique separates molecules based on their size, allowing the larger ADC to be separated from smaller, unreacted components.

Q3: What is the best way to separate ADC species with different Drug-to-Antibody Ratios (DAR)?

A3: Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DAR values. The conjugation of hydrophobic linker-drugs increases the overall hydrophobicity of the antibody, and HIC can effectively resolve species with varying numbers of conjugated drugs.

Q4: Can the this compound linker affect the charge of the ADC?

A4: Yes, the conjugation of the this compound linker and the cytotoxic payload can alter the surface charge distribution of the antibody. This can impact the ADC's behavior during Ion Exchange Chromatography (IEX). It is important to consider these changes when developing IEX purification methods.

Q5: Is the this compound linker stable during standard purification conditions?

A5: The this compound linker contains a disulfide bond, which is cleavable under reducing conditions. While generally stable under standard chromatographic conditions (e.g., neutral pH), it is crucial to avoid harsh conditions such as extreme pH, high temperatures, and the presence of reducing agents to maintain the integrity of the linker during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound ADCs.

Problem Potential Cause(s) Recommended Solution(s)
ADC Aggregation - High hydrophobicity of the linker-drug.- Unfavorable buffer conditions (pH, salt concentration).- Presence of organic co-solvents from the conjugation reaction.- Screen different buffer conditions (pH, excipients) to improve ADC solubility.- Consider using Hydrophobic Interaction Chromatography (HIC) for purification, as it is well-suited for separating molecules based on hydrophobicity.- Perform a buffer exchange step using Size Exclusion Chromatography (SEC) immediately after conjugation to remove organic solvents.
Low ADC Recovery - Non-specific binding to chromatography resins.- Precipitation of the ADC on the column.- Cleavage of the linker during purification.- For HIC, optimize the salt concentration in the loading and elution buffers to minimize non-specific interactions.- For IEX, adjust the pH and ionic strength of the buffers.- Ensure all purification steps are performed under non-reducing conditions to prevent linker cleavage.- Screen different chromatography resins to find one with minimal non-specific binding.
Poor Separation of DAR Species - Suboptimal gradient in HIC.- Inappropriate resin selection.- Optimize the elution gradient (e.g., shallower gradient) in HIC to improve resolution between different DAR species.- Screen different HIC resins with varying levels of hydrophobicity.- While less common for DAR separation, consider weak cation exchange chromatography (WCX) as it can offer selectivity for positional isomers.
Presence of Unreacted Antibody (DAR=0) - Incomplete conjugation reaction.- Optimize the conjugation reaction conditions (e.g., molar ratio of reactants, reaction time, temperature).- Use HIC to separate the unconjugated antibody from the ADC species.
Presence of Free Drug/Linker in Final Product - Inefficient removal by the initial purification step.- Employ a final polishing step using Size Exclusion Chromatography (SEC) to effectively remove any remaining small molecule impurities.

Experimental Protocols

Protocol 1: Purification of this compound ADC using Size Exclusion Chromatography (SEC)

This protocol is designed for the removal of unreacted small molecules and for buffer exchange.

Materials:

  • SEC column (e.g., Superdex 200 or similar)

  • SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Crude ADC reaction mixture

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes (CVs) of SEC Running Buffer at a flow rate recommended by the column manufacturer.

  • Centrifuge the crude ADC reaction mixture at >10,000 x g for 5 minutes to remove any precipitates.

  • Inject the clarified supernatant onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the column with SEC Running Buffer at a constant flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the first major peak.

  • Collect fractions corresponding to the ADC peak.

  • Analyze the collected fractions for purity, aggregation, and DAR.

Protocol 2: Separation of DAR Species using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general framework for separating ADC species with different DAR values.

Materials:

  • HIC column (e.g., Butyl, Phenyl, or Ether-based)

  • Buffer A (High salt): e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Buffer B (Low salt): e.g., 20 mM Sodium Phosphate, pH 7.0

  • ADC sample

  • HPLC system

Procedure:

  • Equilibrate the HIC column with 100% Buffer A.

  • Dilute the ADC sample with Buffer A to a final ammonium sulfate concentration that promotes binding to the column (this may require optimization).

  • Inject the diluted ADC sample onto the column.

  • Wash the column with 100% Buffer A for 5-10 CVs to remove any unbound material.

  • Elute the bound ADC species by applying a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CVs. More hydrophobic species (higher DAR) will elute later.

  • Monitor the elution profile at 280 nm.

  • Collect fractions across the elution peaks.

  • Analyze the fractions to determine the DAR of each species.

Visualizations

ADC_Purification_Workflow cluster_0 Conjugation cluster_1 Initial Purification (Small Molecule Removal) cluster_2 DAR Species Separation & Polishing cluster_3 Final Product Conjugation This compound Antibody-TCO Drug Conjugation SEC Size Exclusion Chromatography (SEC) Conjugation->SEC Crude ADC Mixture HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC ADC Pool (Free of small molecules) IEX Ion Exchange Chromatography (IEX) SEC->IEX Optional Polishing Step Final_ADC Purified ADC HIC->Final_ADC Isolated DAR Species IEX->Final_ADC

Caption: General workflow for the purification of this compound ADCs.

Troubleshooting_Logic Start ADC Purification Issue Aggregation Aggregation Observed? Start->Aggregation Low_Recovery Low Recovery? Aggregation->Low_Recovery No Buffer_Screen Optimize Buffer Conditions (pH, Excipients) Aggregation->Buffer_Screen Yes HIC_Purification Use HIC for Purification Aggregation->HIC_Purification Yes SEC_Buffer_Exchange Perform SEC Buffer Exchange Aggregation->SEC_Buffer_Exchange Yes Poor_DAR_Separation Poor DAR Separation? Low_Recovery->Poor_DAR_Separation No Optimize_Bind_Elute Optimize Binding/Elution (Salt, pH) Low_Recovery->Optimize_Bind_Elute Yes Check_Reducing_Agents Ensure Non-Reducing Conditions Low_Recovery->Check_Reducing_Agents Yes Screen_Resins Screen Different Resins Low_Recovery->Screen_Resins Yes Optimize_Gradient Optimize HIC Gradient Poor_DAR_Separation->Optimize_Gradient Yes Screen_HIC_Resins Screen Different HIC Resins Poor_DAR_Separation->Screen_HIC_Resins Yes Buffer_Screen->Low_Recovery HIC_Purification->Low_Recovery SEC_Buffer_Exchange->Low_Recovery Optimize_Bind_Elute->Poor_DAR_Separation Check_Reducing_Agents->Poor_DAR_Separation Screen_Resins->Poor_DAR_Separation

Caption: Troubleshooting decision tree for common ADC purification issues.

References

Technical Support Center: Troubleshooting Tetrazine-Ph-OPSS Linker Instability in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the stability of Tetrazine-Ph-OPSS linkers in plasma. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this linker chemistry in their antibody-drug conjugate (ADC) or other bioconjugation applications. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of the this compound linker and what are its components?

A1: The this compound linker is a heterobifunctional crosslinker. It is composed of three key parts:

  • Tetrazine: A highly reactive moiety that participates in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles like trans-cyclooctene (TCO). This "click chemistry" reaction is known for its high speed and specificity in bioorthogonal conjugation.

  • Phenyl (Ph) group: Often incorporated as a spacer to add rigidity and influence the pharmacokinetic properties of the conjugate.

  • ortho-Pyridyl Disulfide (OPSS): This functional group is designed to react with thiol (-SH) groups on biomolecules, such as cysteine residues on antibodies, to form a cleavable disulfide bond.[1][2]

Q2: What is the primary mechanism of this compound linker instability in plasma?

A2: The primary cause of instability for linkers containing an OPSS group in plasma is the cleavage of the disulfide bond. Plasma contains endogenous thiols, most notably glutathione (GSH) and albumin, which can react with the disulfide bond in the linker.[3][4] This reaction, known as thiol-disulfide exchange, leads to the premature release of the conjugated payload from the antibody or carrier molecule.

Q3: Can the tetrazine moiety itself contribute to instability in plasma?

A3: While the tetrazine core is generally stable under physiological conditions, some studies have shown that asymmetric tetrazines can react with thiols.[5] This reaction, termed Tetrazine-Thiol Exchange (TeTEx), involves the displacement of a leaving group on the tetrazine ring by a thiol. The reactivity is dependent on the specific substituents on the tetrazine ring. It is a potential, though likely secondary, mechanism of instability compared to the thiol-mediated cleavage of the OPSS disulfide bond.

Q4: Are there different types of OPSS linkers, and do they have different stabilities?

A4: Yes, the stability of a disulfide linker can be influenced by the steric and electronic environment around the disulfide bond. Different spacers or adjacent chemical groups can affect the susceptibility of the disulfide bond to cleavage by plasma thiols. For example, hindered disulfide bonds with bulky groups near the S-S bond can exhibit increased stability.

Q5: What are the consequences of premature linker cleavage in plasma?

A5: Premature cleavage of the linker has significant negative consequences for the therapeutic efficacy and safety of an ADC. These include:

  • Reduced Efficacy: The cytotoxic payload is released before it reaches the target tumor cells, leading to a lower concentration of the active drug at the site of action.

  • Increased Off-Target Toxicity: The prematurely released payload can distribute systemically and damage healthy tissues, leading to increased side effects.

  • Altered Pharmacokinetics: The pharmacokinetic profile of the ADC and the released payload will be different from the intact conjugate, making it difficult to predict exposure and response.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing the instability of your this compound linked conjugate in plasma.

Problem: Rapid loss of payload or decrease in Drug-to-Antibody Ratio (DAR) in plasma stability assays.

Potential Cause 1: Thiol-Disulfide Exchange with Plasma Components

  • Troubleshooting Steps:

    • In Vitro Plasma Stability Assay: Conduct a time-course experiment incubating the ADC in plasma from the relevant species (e.g., human, mouse, rat) at 37°C. Collect samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

    • Control Group: As a control, incubate the ADC in phosphate-buffered saline (PBS) under the same conditions. A significant difference in stability between the plasma and PBS groups points towards plasma-specific degradation mechanisms.

    • Analysis: Analyze the samples by methods such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time in the plasma sample is indicative of linker cleavage.

    • Thiol Scavenger Control: Repeat the plasma stability assay with the addition of a thiol-scavenging agent like N-ethylmaleimide (NEM) to the plasma prior to adding the ADC. If the stability of the ADC is significantly improved in the presence of NEM, it strongly suggests that thiol-mediated cleavage is the primary degradation pathway.

Potential Cause 2: Instability of the Tetrazine Ring

  • Troubleshooting Steps:

    • Structural Analysis of Released Fragments: Utilize LC-MS/MS to identify the cleavage products in the plasma incubation samples. If the payload is released with a portion of the linker still attached, it can help pinpoint the labile bond. Fragmentation patterns can reveal whether the cleavage is occurring at the disulfide bond or if the tetrazine ring is being modified.

    • Comparative Stability of a Non-Disulfide Linker: If possible, synthesize a control conjugate with a stable, non-cleavable linker but the same antibody and payload. Comparing the stability of this control to the this compound conjugate in plasma can help isolate the instability to the linker itself.

Potential Cause 3: Enzymatic Degradation

  • Troubleshooting Steps:

    • Heat-Inactivated Plasma: Perform the plasma stability assay using heat-inactivated plasma. If the degradation is significantly reduced, it may indicate the involvement of plasma enzymes.

    • Protease Inhibitors: Conduct the assay in the presence of a broad-spectrum protease inhibitor cocktail. If this stabilizes the conjugate, it suggests that proteolytic degradation of the antibody or a peptide-based component of the linker (if present) may be contributing to payload loss.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment of an ADC

Objective: To determine the stability of an ADC with a this compound linker in plasma over time.

Materials:

  • Test ADC

  • Control ADC (with a stable linker, if available)

  • Plasma from the desired species (e.g., human, mouse)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS, HIC-HPLC)

  • Sample processing reagents (e.g., affinity capture beads, quenching solutions)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Prepare a parallel control sample by diluting the ADC in PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), collect aliquots of the plasma and PBS samples.

  • Sample Quenching: Immediately stop the reaction by either flash-freezing the aliquots in liquid nitrogen and storing them at -80°C, or by adding a quenching solution if compatible with the downstream analysis.

  • Sample Analysis:

    • Intact ADC Analysis (DAR): To measure the average DAR, the ADC can be isolated from the plasma using affinity capture (e.g., Protein A beads). The captured ADC is then analyzed by HIC-HPLC or LC-MS.

    • Released Payload Analysis: The free payload can be extracted from the plasma using protein precipitation followed by solid-phase extraction. The extracted payload is then quantified by LC-MS/MS.

Data Analysis:

  • Plot the average DAR or the percentage of intact ADC as a function of time.

  • Calculate the half-life (t½) of the ADC in plasma.

Quantitative Data Summary

The stability of disulfide-containing linkers in plasma can vary significantly. Below is a table summarizing representative stability data for different types of cleavable linkers, highlighting the general susceptibility of disulfide bonds to cleavage in plasma.

Linker TypeCleavage MechanismRepresentative Half-life in Human PlasmaReference
Disulfide (e.g., OPSS-based) Thiol-disulfide exchangeHighly variable (hours to days)
Hydrazone pH-sensitive hydrolysisStable at pH 7.4, cleaves at acidic pH
Peptide (e.g., Val-Cit) Protease-mediated cleavageGenerally stable, but can be susceptible to certain proteases
β-Glucuronide β-glucuronidase cleavageStable in circulation

Note: The exact half-life of a this compound linker will depend on the specific ADC construct and the experimental conditions.

Visualizations

Diagram 1: Proposed Degradation Pathway of this compound Linker in Plasma

G ADC Intact ADC (Antibody-Linker-Payload) Cleaved_Linker Cleaved Linker-Payload ADC->Cleaved_Linker Thiol-Disulfide Exchange Modified_Antibody Modified Antibody ADC->Modified_Antibody Thiol-Disulfide Exchange Plasma Plasma Environment Plasma->ADC Thiols Endogenous Thiols (e.g., Glutathione, Albumin) Thiols->ADC Free_Payload Free Payload Cleaved_Linker->Free_Payload Further Degradation (potential)

Caption: Degradation of this compound linked ADC in plasma.

Diagram 2: Experimental Workflow for Troubleshooting Linker Instability

G start Start: ADC shows instability in plasma exp1 In Vitro Plasma Stability Assay (vs. PBS control) start->exp1 decision1 Is degradation plasma-specific? exp1->decision1 exp2 Plasma Stability Assay with Thiol Scavenger (NEM) decision1->exp2 Yes conclusion2 Conclusion: Other degradation pathways may be involved (e.g., enzymatic) decision1->conclusion2 No decision2 Is stability improved? exp2->decision2 conclusion1 Conclusion: Thiol-mediated cleavage is the primary mechanism decision2->conclusion1 Yes exp3 LC-MS/MS Analysis of Degradation Products decision2->exp3 No exp3->conclusion2

Caption: Workflow for investigating this compound linker instability.

References

minimizing off-target reactions with Tetrazine-Ph-OPSS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrazine-Ph-OPSS. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker featuring two distinct reactive moieties: a tetrazine group and an ortho-pyridyl disulfide (OPSS) group.

  • Tetrazine: This group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reactions with strained dienophiles, most notably trans-cyclooctene (TCO). This reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.

  • OPSS (ortho-pyridyl disulfide): This is a thiol-reactive group that readily reacts with free sulfhydryl groups (e.g., from cysteine residues in proteins) to form a cleavable disulfide bond.

This dual functionality makes this compound a versatile tool for multi-step bioconjugation strategies, such as the construction of antibody-drug conjugates (ADCs), where one part of the linker attaches to a thiol-containing molecule and the other "clicks" to a TCO-modified component.

Q2: In what order should I perform the reactions with the Tetrazine and OPSS groups?

A2: The optimal reaction order depends on your experimental design and the stability of your biomolecules. A common strategy for building ADCs is a two-step process:

  • Thiol Conjugation: First, react the OPSS group of this compound with a thiol-containing payload molecule. This reaction is typically performed in a buffer at a pH of 6.5-7.5.

  • Bioorthogonal Ligation: The resulting tetrazine-modified payload is then "clicked" to a TCO-modified antibody. This iEDDA reaction is rapid and can be performed in aqueous buffers (pH 6.0-9.0) at room temperature.

Q3: How can I monitor the progress of the thiol-disulfide exchange reaction with the OPSS group?

A3: The reaction between the OPSS group and a thiol releases a byproduct, pyridine-2-thione. This molecule has a distinct UV absorbance maximum at 343 nm. By monitoring the increase in absorbance at this wavelength, you can follow the reaction's progress in real-time.

Q4: What are the best conditions for the tetrazine-TCO click reaction?

A4: The tetrazine-TCO ligation is remarkably robust and proceeds under mild conditions.

  • Temperature: Room temperature (20-25°C) is generally sufficient.

  • pH: The reaction is efficient in a pH range of 6.0 to 9.0. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.

  • Catalyst: No catalyst is required for this bioorthogonal reaction.

  • Stoichiometry: A slight molar excess (1.5 to 3-fold) of the tetrazine-containing molecule relative to the TCO-containing molecule is often used to ensure complete conjugation.

Q5: Is the disulfide bond formed by the OPSS linker stable?

A5: The disulfide bond is designed to be cleavable under specific conditions. It exhibits good stability in systemic circulation where the concentration of reducing agents is low. However, it is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher (1-10 mM in the cytoplasm versus ~5 µM in plasma). This property is advantageous for the controlled release of payloads inside target cells. The disulfide bond can also be cleaved in vitro using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Thiol Conjugation (OPSS reaction) 1. Inactive Thiol on Biomolecule: Cysteine residues may have formed disulfide bridges.Before conjugation, treat your thiol-containing molecule with a reducing agent like TCEP to ensure the thiol is free and reactive.
2. Presence of Competing Reducing Agents: The reaction buffer may contain thiols (e.g., from DTT used in a previous step).Ensure the reaction buffer is free of extraneous reducing agents. Use a desalting column to purify your biomolecule before the conjugation step.
3. Incorrect pH: The reaction rate is pH-dependent, with the reactive species being the thiolate anion.Perform the conjugation in a buffer with a pH between 6.5 and 7.5.
4. Steric Hindrance: The thiol group on your biomolecule may be sterically inaccessible.Consider engineering a more accessible cysteine residue or using a longer PEG-ylated version of the linker to overcome steric hindrance.
Low or No Tetrazine-TCO Conjugation 1. Tetrazine Degradation: Tetrazines can be susceptible to degradation, especially in the presence of nucleophiles like thiols.Store the this compound reagent under recommended conditions (desiccated at -20°C). If the tetrazine is pre-conjugated to a thiol-containing molecule, purify it immediately before the click reaction to remove any excess reducing agents.
2. Insufficient Molar Excess: The ratio of tetrazine to TCO may be too low.Increase the molar excess of the tetrazine-functionalized component. A 1.5 to 3-fold excess is a good starting point.
Precipitation/Aggregation During Conjugation 1. Over-labeling: Attaching too many linker-payload molecules to an antibody can alter its physicochemical properties and lead to aggregation.Perform titration experiments to determine the optimal molar ratio of the labeling reagent to the antibody.
2. Low Reagent Solubility: The this compound reagent may have limited solubility in aqueous buffers.Dissolve the reagent in an organic co-solvent like DMSO before adding it to the aqueous protein solution. Keep the final DMSO concentration below 10% (v/v).
3. Incorrect Buffer Conditions: The buffer composition may be destabilizing the protein.Screen different buffers and consider adding stabilizing excipients.
Premature Cleavage of Disulfide Linker 1. Contamination with Reducing Agents: Trace amounts of reducing agents in buffers or solutions.Use fresh, high-purity reagents and buffers.

Quantitative Data Summary

The following tables provide representative data for the stability and reactivity of tetrazine and disulfide linkers. Note that the exact values for this compound may vary.

Table 1: Representative Stability of Tetrazines in Aqueous Media

Tetrazine DerivativeConditionsHalf-life / % RemainingReference
Phenyl-substituted tetrazinePBS, pH 7.4, 37°C>75% remaining after 12h
Dipyridyl-s-tetrazinePBS, pH 7.4, 37°C~15-40% remaining after 12h
Tetrazine-labeled Cys derivativesPBS with 10 mM GSH>93% stable

Table 2: Representative Second-Order Rate Constants for Tetrazine-TCO Ligation

Tetrazine DerivativeDienophileSolventRate Constant (k₂) M⁻¹s⁻¹Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneAqueous~2000
Diphenyl-s-tetrazinetrans-cycloocteneWater/MeOH~1000
General RangeTCOAqueous10³ - 10⁶

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing drug to an antibody using this compound, where the antibody is first modified with a TCO group.

Step 1: TCO-Modification of Antibody

  • Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • TCO-NHS Ester Solution: Dissolve a TCO-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess TCO-NHS ester using a desalting column or dialysis, exchanging the buffer to PBS.

Step 2: Preparation of Tetrazine-Functionalized Drug

  • Thiol Reduction (if necessary): If your drug contains a disulfide, reduce it with a 10-fold molar excess of TCEP for 1 hour at room temperature. Purify using a desalting column.

  • Reagent Preparation: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Conjugation: Add a 1.5 to 5-fold molar excess of the this compound solution to the thiol-containing drug in a suitable buffer (e.g., PBS with EDTA, pH 7.0).

  • Incubation: Incubate for 2-4 hours at room temperature. The reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purification: Purify the tetrazine-drug conjugate by reversed-phase HPLC.

Step 3: ADC Synthesis via Click Chemistry

  • Reaction Setup: Mix the TCO-modified antibody (from Step 1) and the purified tetrazine-drug conjugate (from Step 2) in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).

  • Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: Purify the final ADC from unreacted drug-linker complex using size-exclusion chromatography (SEC).

  • Characterization: Characterize the ADC by methods such as UV-Vis spectroscopy, SEC, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Synthesis cluster_step3 Step 3: ADC Assembly Antibody Antibody (with Lysine residues) TCO_Ab TCO-Modified Antibody Antibody->TCO_Ab Amine-reactive conjugation TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Drug_SH Thiol-containing Drug Tz_Drug Tetrazine-Drug Conjugate Drug_SH->Tz_Drug Thiol-disulfide exchange Tz_OPSS This compound Tz_OPSS->Tz_Drug ADC Antibody-Drug Conjugate (ADC) TCO_Ab_ref->ADC iEDDA Click Reaction Tz_Drug_ref->ADC

Caption: Experimental workflow for ADC synthesis using this compound.

reaction_pathway cluster_thiol_reaction Thiol-Disulfide Exchange cluster_click_reaction iEDDA Click Reaction Tz_OPSS This compound Tz_SS_Biomolecule Tetrazine-S-S-Biomolecule Tz_OPSS->Tz_SS_Biomolecule Pyr_Thione Pyridine-2-thione (Abs @ 343 nm) Tz_OPSS->Pyr_Thione releases Biomolecule_SH Biomolecule-SH Biomolecule_SH->Tz_SS_Biomolecule Final_Conjugate Final Conjugate Tz_SS_Biomolecule_ref->Final_Conjugate N2 N₂ Gas Tz_SS_Biomolecule_ref->N2 releases TCO_Molecule TCO-Molecule TCO_Molecule->Final_Conjugate

Caption: Reaction pathways for this compound conjugation.

Technical Support Center: Troubleshooting Tetrazine-Ph-OPSS Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetrazine-Ph-OPSS reagents. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected outcomes during bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the intended reaction of a this compound linker?

A this compound linker is a heterobifunctional crosslinker designed for a two-step bioconjugation strategy. The ortho-pyridyldisulfide (OPSS) group reacts specifically with a free thiol (sulfhydryl group), typically from a cysteine residue on a protein or peptide, to form a stable, cleavable disulfide bond. This reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm.[1] The tetrazine moiety is then available for a subsequent bioorthogonal reaction, most commonly an inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained dienophile like trans-cyclooctene (TCO).

Q2: My tetrazine solution loses its characteristic pink/red color. What does this indicate?

The loss of the pink/red color of your tetrazine solution is a primary indicator of tetrazine ring degradation or reduction.[2] This can be caused by several factors, including exposure to reducing agents (such as DTT or TCEP), high concentrations of thiols, or prolonged exposure to light. It is crucial to handle tetrazine-containing solutions with care and prepare them fresh when possible.

Q3: Can the tetrazine ring react directly with my thiol-containing molecule?

Yes, under certain conditions, tetrazines can undergo a nucleophilic aromatic substitution reaction with thiols, in what is known as tetrazine-thiol exchange (TeTEx).[3][4] This reaction can compete with the intended thiol-disulfide exchange at the OPSS end of the linker and is a potential source of unexpected side products. The reactivity is dependent on the specific tetrazine and the reaction conditions.

Q4: What are the optimal pH conditions for the OPSS-thiol reaction?

The thiol-disulfide exchange reaction with the OPSS group is pH-dependent. The reactive species is the thiolate anion (R-S⁻), so the reaction rate increases with pH. Optimal rates are typically observed between pH 7 and 8.[1] Performing the reaction at a slightly lower pH (e.g., 6.5-7.0) can sometimes enhance specificity by minimizing the reactivity of less accessible thiols.

Troubleshooting Guide

Issue 1: Low or No Conjugation to Thiol-Containing Biomolecule

Possible Causes:

  • Degradation of this compound: The linker may have degraded due to improper storage or handling.

  • Inaccessible Thiol: The thiol group on your biomolecule may be buried within its three-dimensional structure, making it inaccessible for reaction.

  • Incorrect Buffer Conditions: The pH of the reaction buffer may not be optimal for the thiol-disulfide exchange.

  • Oxidized Thiol: The thiol on your biomolecule may have oxidized to form a disulfide bond, rendering it unreactive with the OPSS group.

Solutions:

  • Use Fresh Reagents: Prepare fresh solutions of the this compound linker immediately before use.

  • Denaturation/Reduction: Consider partial denaturation of your protein to expose the thiol group. If the thiol is oxidized, pre-treat your biomolecule with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the this compound linker.

  • Optimize pH: Ensure your reaction buffer is within the optimal pH range of 7-8 for the thiol-disulfide exchange.

  • Increase Molar Excess: A higher molar excess of the this compound linker may be required to drive the reaction to completion, especially for dilute protein solutions.

Issue 2: Presence of Unexpected Side Products in Mass Spectrometry Analysis

The identification of unexpected masses in your final product can be indicative of several side reactions. Below is a table summarizing potential side products and their causes.

Observed Mass Potential Side Product Plausible Cause Suggested Action
[M + 32] Sulfhydration of the proteinReaction with residual hydrogen sulfide or polysulfides.Ensure high purity of reagents and buffers.
[M - 2] Intramolecular disulfide bond formationOxidation of two closely spaced cysteine residues.Pre-reduce the protein and remove the reducing agent before conjugation.
[M + Mass of Tetrazine-Ph-SH] Direct addition of tetrazine to the thiolTetrazine-thiol exchange (TeTEx) reaction occurring as a side reaction.Modify reaction conditions (e.g., lower temperature, adjust pH) to favor thiol-disulfide exchange.
[M + H₂O] Hydrolysis of the linkerInstability of the linker in aqueous buffer over time.Minimize reaction time and use freshly prepared reagents.
Multiple adducts Non-specific bindingThe linker may be reacting with other nucleophilic residues on the protein.Perform the reaction at a lower pH to increase the specificity for the more nucleophilic thiolate.

M represents the expected mass of the protein.

Issue 3: Low Yield in the Subsequent Tetrazine-TCO Ligation Step

Possible Causes:

  • Tetrazine Reduction: The tetrazine moiety may have been reduced and inactivated by residual thiols from the first conjugation step or by other components in the reaction mixture.

  • Steric Hindrance: The conjugated this compound linker may be in a sterically hindered position on the biomolecule, preventing the TCO reagent from accessing the tetrazine ring.

  • Degradation of TCO Reagent: The TCO reagent may have degraded, for example, through isomerization to the unreactive cis-cyclooctene.

Solutions:

  • Purification after Thiol Conjugation: It is critical to purify the biomolecule-Tetrazine-Ph-OPSS conjugate to remove any unreacted thiols or reducing agents before proceeding with the tetrazine-TCO ligation.

  • Linker Design: If steric hindrance is suspected, consider using a linker with a longer spacer arm.

  • Use Fresh TCO Reagent: Ensure the TCO reagent is of high quality and has been stored properly.

Experimental Protocols

A detailed experimental protocol is crucial for successful bioconjugation. Below is a general methodology for a two-step conjugation using a this compound linker.

Protein Preparation:

  • If the protein's cysteine is disulfide-bonded, reduce it by incubating with 10-20 mM DTT or TCEP in an appropriate buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

  • Remove the reducing agent using a desalting column or dialysis.

Thiol Conjugation with this compound:

  • Dissolve the this compound linker in an anhydrous organic solvent like DMSO to prepare a stock solution.

  • Immediately add the desired molar excess of the this compound stock solution to the protein solution (in a buffer with pH 7-8).

  • Incubate the reaction for 1-2 hours at room temperature. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

  • Purify the resulting Tetrazine-labeled protein using size-exclusion chromatography or dialysis to remove excess linker and byproducts.

Tetrazine-TCO Ligation:

  • Add the TCO-containing molecule to the purified Tetrazine-labeled protein.

  • Incubate for 1 hour at room temperature.

  • The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, and HPLC.

Visualizing Reaction Pathways and Troubleshooting

To further aid in understanding the chemical processes and potential pitfalls, the following diagrams illustrate the intended reaction, a significant side reaction, and a general troubleshooting workflow.

G cluster_main Intended Reaction Pathway cluster_side Potential Side Reaction A Protein-SH C Protein-S-S-Ph-Tetrazine (Desired Conjugate) A->C Thiol-Disulfide Exchange B This compound B->C D Pyridine-2-thione (Byproduct) E Protein-SH G Protein-S-Tetrazine-Ph-OPSS (Thiol-Tetrazine Adduct) E->G Tetrazine-Thiol Exchange (TeTEx) F This compound F->G

Figure 1. Intended vs. Side Reaction Pathways.

G start Start Experiment prep Prepare Protein (Reduce & Purify if needed) start->prep react_opss React with This compound prep->react_opss analyze1 Analyze Conjugate 1 (e.g., Mass Spec) react_opss->analyze1 purify1 Purify Conjugate 1 analyze1->purify1 Expected Mass troubleshoot1 Troubleshoot Issue 1: Low/No Conjugation analyze1->troubleshoot1 No/Low Conjugation troubleshoot2 Troubleshoot Issue 2: Side Products analyze1->troubleshoot2 Unexpected Mass react_tco React with TCO reagent purify1->react_tco analyze2 Analyze Final Conjugate (e.g., Mass Spec, HPLC) react_tco->analyze2 success Successful Conjugation analyze2->success Expected Product troubleshoot3 Troubleshoot Issue 3: Low TCO Ligation Yield analyze2->troubleshoot3 Low Yield/Side Products

Figure 2. General Troubleshooting Workflow.

References

Validation & Comparative

A Tale of Two Linkers: Tetrazine-Ph-OPSS vs. SMCC in Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision point in the design of effective and safe Antibody-Drug Conjugates (ADCs). The linker, a small molecule that connects the potent cytotoxic payload to the targeting antibody, profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of two prominent linker technologies: the cleavable Tetrazine-Ph-OPSS and the non-cleavable SMCC linker, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Linker Type CleavableNon-cleavable
Conjugation Chemistry Inverse electron-demand Diels-Alder cycloaddition (IEDDA) - "Click Chemistry"NHS-ester reaction with lysines and maleimide reaction with cysteines
Specificity Bioorthogonal and site-specific (when combined with engineered conjugation sites)Less site-specific, can react with multiple lysine or cysteine residues
Payload Release Mechanism Cleavage of the disulfide bond in the reducing intracellular environment.[1][2]Proteolytic degradation of the antibody backbone within the lysosome.[3]
Homogeneity Can produce more homogeneous ADCs.Often results in heterogeneous mixtures of ADCs with varying drug-to-antibody ratios (DARs).[4]
Bystander Effect Potentially allows for a bystander effect as the released payload can diffuse to neighboring tumor cells.[]Generally limited bystander effect as the payload is released with a charged amino acid attached.

Delving Deeper: A Comparative Analysis

Stability and Pharmacokinetics

The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. Non-cleavable linkers like SMCC are generally considered highly stable in plasma. For instance, ADCs containing SMCC-DM1 have demonstrated long half-lives of approximately 10.4 days in pharmacokinetic studies.

Tetrazine-based linkers, particularly those formed through the bioorthogonal inverse electron-demand Diels-Alder (IEDDA) reaction, also exhibit high stability in serum. The resulting dihydropyridazine linkage is known to be robust. While direct comparative pharmacokinetic data between this compound and SMCC is limited, a study comparing a novel triglycyl peptide linker (CX) to an SMCC-DM1 linker in an ADC context provides valuable insight. The CX-DM1 ADC showed comparable stability to the SMCC-DM1 ADC, with a half-life of 9.9 days. This suggests that advanced cleavable linker designs can achieve plasma stability comparable to non-cleavable linkers.

Pharmacokinetic Parameters of ADCs with Different Linkers

LinkerADCHalf-life (t1/2)Clearance (CL)AUC (0-inf)Reference
SMCC-DM1anti-EGFR ADC10.4 days0.7 mL/h/kg14,370 h·mg/mL
CX-DM1anti-EGFR ADC9.9 days0.7 mL/h/kg15,225 h·mg/mL

This table presents data from a comparative study of a novel peptide linker (CX) and SMCC, illustrating that well-designed cleavable linkers can rival the stability of non-cleavable linkers like SMCC.

Efficacy and Cytotoxicity

The efficacy of an ADC is intrinsically linked to the efficiency of payload release at the tumor site. This compound, being a cleavable linker, is designed to release the payload upon entering the reducing environment of the cell. This can lead to a potent cytotoxic effect. One of the key advantages of cleavable linkers is the potential for a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly important in heterogeneous tumors.

SMCC, as a non-cleavable linker, relies on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linking amino acid. This often results in a charged metabolite that is less able to diffuse across cell membranes, thereby limiting the bystander effect. However, this can also reduce off-target toxicity.

In a comparative study, ADCs containing the CX-DM1 linker demonstrated significantly improved in vitro cytotoxicity and in vivo anti-tumor activity at lower doses (3 mg/kg) compared to the SMCC-DM1 ADC (15 mg/kg). This suggests that the payload release mechanism of the cleavable linker led to enhanced potency.

Homogeneity and Manufacturing

A critical aspect of ADC development is the production of a homogeneous product with a consistent drug-to-antibody ratio (DAR). The conjugation chemistry of SMCC, which targets native lysine or cysteine residues, often leads to a heterogeneous mixture of ADC species with varying DARs. This heterogeneity can complicate manufacturing and characterization, and may impact the therapeutic window.

The bioorthogonal nature of the tetrazine-TCO ligation used with this compound linkers allows for more controlled, site-specific conjugation, especially when combined with engineered antibody cysteine or unnatural amino acid residues. This can result in a more homogeneous ADC product with a defined DAR, which is highly desirable from a regulatory and therapeutic perspective.

Visualizing the Chemistries

Figure 1: this compound Linker Structure and Conjugation cluster_Tetrazine This compound Linker cluster_Antibody TCO-Modified Antibody cluster_Payload Payload cluster_Reaction Conjugation via IEDDA Click Chemistry Tetrazine Tetrazine Phenyl Phenyl Tetrazine->Phenyl TCO TCO (trans-cyclooctene) Tetrazine->TCO IEDDA [4+2] Cycloaddition OPSS OPSS (Orthopyridyl disulfide) Phenyl->OPSS Payload Drug OPSS->Payload Thiol reaction Antibody Antibody Antibody->TCO Engineered Site ADC Antibody-Drug Conjugate

Caption: this compound conjugation workflow.

Figure 2: SMCC Linker Structure and Conjugation cluster_SMCC SMCC Linker cluster_Antibody Antibody cluster_Payload Payload cluster_Reaction Two-Step Conjugation NHS NHS-ester Cyclohexane Cyclohexane NHS->Cyclohexane Lysine Lysine (Amine) NHS->Lysine Amide bond formation Maleimide Maleimide Cyclohexane->Maleimide Cysteine Cysteine (Thiol) Maleimide->Cysteine Thioether bond formation Antibody Antibody ADC Antibody-Drug Conjugate Payload Drug

Caption: SMCC two-step conjugation workflow.

Experimental Protocols

General Protocol for ADC Generation using this compound

This protocol outlines a general two-step procedure for conjugating a payload to an antibody that has been pre-modified with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Payload with a free thiol group

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Payload-Linker Conjugation:

    • Dissolve the this compound linker in DMSO.

    • Dissolve the thiol-containing payload in an appropriate solvent.

    • React the this compound with the payload at a suitable molar ratio. The OPSS group will react with the thiol on the payload to form a disulfide bond.

    • Monitor the reaction by HPLC or LC-MS.

    • Purify the tetrazine-linker-payload conjugate.

  • Antibody-Payload Conjugation (Click Reaction):

    • Combine the TCO-modified antibody with the purified tetrazine-linker-payload conjugate in the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

    • Purify the resulting ADC using SEC to remove any unreacted components.

    • Characterize the ADC for DAR, aggregation, and purity.

General Protocol for ADC Generation using SMCC

This protocol describes a typical two-step conjugation of a payload to an antibody using the SMCC linker.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • SMCC linker

  • Payload with a free thiol group

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Reducing agent (e.g., DTT or TCEP) for antibody disulfide reduction (if conjugating to cysteines)

  • Desalting columns

Procedure:

  • Antibody Activation with SMCC:

    • Dissolve SMCC in DMF or DMSO.

    • Add the SMCC solution to the antibody solution at a specific molar excess.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, unreacted SMCC using a desalting column.

  • Payload Conjugation:

    • If conjugating to interchain cysteines, first partially reduce the antibody with a reducing agent and then remove the excess reducing agent.

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

    • Purify the ADC using a suitable chromatography method (e.g., SEC or HIC) to remove unconjugated payload and antibody.

    • Characterize the ADC for DAR, aggregation, and purity.

Conclusion

The choice between this compound and SMCC linkers depends on the specific goals of the ADC program.

This compound offers:

  • The potential for more homogeneous ADCs through site-specific conjugation.

  • A cleavable design that can enable a bystander effect, potentially leading to higher efficacy in heterogeneous tumors.

SMCC offers:

  • A well-established, non-cleavable linker technology with proven high plasma stability.

  • A simpler conjugation strategy to native antibody residues, although this often results in heterogeneity.

For next-generation ADCs where homogeneity and a controlled DAR are critical, and a bystander effect is desired, the this compound linker presents a compelling option. For programs where high stability is the primary concern and a non-cleavable mechanism is preferred, SMCC remains a robust and validated choice. Ultimately, the optimal linker must be determined empirically for each specific antibody, payload, and target combination.

References

A Head-to-Head Comparison: Tetrazine-Ph-OPSS vs. Maleimide Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the performance, stability, and efficacy of bioconjugates. This guide provides an objective comparison of two prominent chemistries: the bioorthogonal inverse-electron demand Diels-Alder (iEDDA) reaction facilitated by tetrazine linkers, specifically Tetrazine-Ph-OPSS, and the conventional Michael addition reaction of maleimides with thiols.

This comparison delves into the reaction kinetics, stability of the resulting conjugates, and specificity of each method, supported by experimental data. Detailed protocols for antibody-drug conjugate (ADC) construction are provided to illustrate the practical application of each chemistry.

Executive Summary

FeatureThis compound ChemistryMaleimide Chemistry
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition & Thiol-Disulfide ExchangeMichael Addition
Reaction Partners Tetrazine and trans-Cyclooctene (TCO); Pyridyl disulfide and ThiolMaleimide and Thiol
Reaction Speed Extremely fast (k > 800 M⁻¹s⁻¹)Fast, but significantly slower than iEDDA
Specificity Highly specific and bioorthogonalHighly selective for thiols at pH 6.5-7.5
Conjugate Stability Disulfide bond is cleavable; Tetrazine-TCO ligation is highly stableThioether bond is susceptible to retro-Michael reaction, leading to deconjugation
Key Advantage Unparalleled speed, bioorthogonality, and cleavable linkage optionWell-established, high thiol selectivity under specific pH
Key Disadvantage Requires pre-modification of one molecule with a TCO groupPotential for conjugate instability in vivo

Reaction Mechanisms and Workflows

This compound Chemistry

This compound is a heterobifunctional linker that enables a two-step conjugation strategy. First, the pyridyl disulfide (OPSS) end reacts with a thiol on a biomolecule, such as a cysteine residue on an antibody, via a thiol-disulfide exchange reaction. This reaction forms a cleavable disulfide bond. The second step involves the extremely rapid and specific inverse electron demand Diels-Alder (iEDDA) "click" reaction between the tetrazine moiety and a trans-cyclooctene (TCO)-modified molecule.

Tetrazine_Ph_OPSS_Workflow cluster_step1 Step 1: Thiol-Disulfide Exchange cluster_step2 Step 2: iEDDA Cycloaddition Antibody_Thiol Antibody-SH Antibody_SS_Tetrazine Antibody-S-S-Ph-Tetrazine Antibody_Thiol->Antibody_SS_Tetrazine Reaction Tetrazine_OPSS This compound Tetrazine_OPSS->Antibody_SS_Tetrazine Pyridine_thione Pyridine-2-thione Antibody_SS_Tetrazine->Pyridine_thione Byproduct ADC Antibody-Drug Conjugate (ADC) Antibody_SS_Tetrazine->ADC TCO_Drug TCO-Drug TCO_Drug->ADC "Click" Reaction

This compound conjugation workflow.
Maleimide Chemistry

Maleimide chemistry involves the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, forming a stable thioether bond.

Maleimide_Chemistry cluster_reaction Maleimide-Thiol Michael Addition Antibody_Thiol Antibody-SH ADC Antibody-Drug Conjugate (ADC) Antibody_Thiol->ADC Reaction Maleimide_Drug Maleimide-Drug Maleimide_Drug->ADC

Maleimide-thiol conjugation workflow.

Quantitative Data Comparison

Reaction Kinetics

The iEDDA reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants typically exceeding 800 M⁻¹s⁻¹. This allows for rapid and efficient conjugation even at low micromolar concentrations. In contrast, while the maleimide-thiol reaction is also considered fast, its kinetics are significantly slower than the iEDDA reaction.

ReactionSecond-Order Rate Constant (k₂)Reference
Tetrazine-TCO (iEDDA)> 800 M⁻¹s⁻¹
Maleimide-ThiolVaries (slower than iEDDA)N/A
Conjugate Stability

A critical differentiator between the two chemistries is the stability of the resulting linkage. The thioether bond formed in maleimide conjugation is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione in the bloodstream. This can lead to premature release of the conjugated payload and off-target toxicity. Studies have shown that a significant portion of a maleimide-based ADC can degrade in human plasma over a week.

The disulfide bond formed with this compound is designed to be cleavable in the reducing environment inside a cell, which is advantageous for drug delivery. The tetrazine-TCO linkage itself, however, is extremely stable. "Bridging" disulfide technologies have demonstrated superior plasma stability, with over 95% of the conjugate remaining intact after seven days.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateReference
Maleimide-based (Thioether)ADC in human plasma7~50%
"Bridging" DisulfideADC in human plasma7>95%

Experimental Protocols

Protocol 1: ADC Synthesis using this compound

This protocol describes a two-step process for creating an ADC. First, the antibody is modified with a TCO group. Then, the drug is linked to the this compound linker via the pyridyl disulfide, and finally, the two components are conjugated via the iEDDA reaction.

Materials:

  • Monoclonal Antibody (mAb)

  • TCO-NHS ester

  • This compound

  • Thiol-containing cytotoxic drug

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Antibody Modification with TCO:

    • Prepare the mAb in PBS at a concentration of 5-10 mg/mL.

    • Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM.

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with PBS.

  • Drug-Linker Synthesis (Thiol-Disulfide Exchange):

    • Dissolve the thiol-containing drug and a slight molar excess of this compound in a suitable buffer (e.g., PBS with EDTA, pH 7.2).

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • The reaction progress can be monitored by measuring the absorbance of the byproduct, pyridine-2-thione, at 343 nm.

    • Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

  • ADC Synthesis (iEDDA "Click" Reaction):

    • Mix the TCO-modified antibody and the purified drug-linker complex in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).

    • Incubate the reaction for 30 minutes to 1 hour at room temperature. The disappearance of the characteristic pink/red color of the tetrazine indicates reaction completion.

    • Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography.

Protocol 2: ADC Synthesis using Maleimide Chemistry

This protocol outlines the conjugation of a maleimide-functionalized drug to a reduced antibody.

Materials:

  • Monoclonal Antibody (mAb)

  • Maleimide-functionalized cytotoxic drug

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer (e.g., PBS, pH 7.0-7.5, degassed and containing EDTA)

  • Quenching solution (e.g., N-acetylcysteine)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • Prepare the mAb in the reaction buffer at a concentration of 5-10 mg/mL.

    • Add a 10-50 fold molar excess of the reducing agent (TCEP is often preferred as it does not require removal before conjugation).

    • Incubate at 37°C for 30-90 minutes.

  • Conjugation:

    • Dissolve the maleimide-functionalized drug in DMSO or DMF to create a stock solution.

    • Add a 5-20 fold molar excess of the drug-linker solution to the reduced antibody solution.

    • Incubate for 1-2 hours at room temperature or 4°C.

  • Quenching:

    • Add an excess of the quenching solution to cap any unreacted maleimide groups.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the ADC using a

A Comparative Guide to Validating the Bioactivity of Tetrazine-Ph-OPSS Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and validated conjugation of molecules is paramount to experimental success in the development of targeted therapeutics and chemical biology tools. This guide provides an objective comparison of methods to validate the bioactivity of Tetrazine-Ph-OPSS conjugates, a key player in the field of bioorthogonal chemistry. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure robust and reliable conjugation and bioactivity assessment.

The this compound linker facilitates a powerful two-step conjugation strategy. The ortho-pyridyl disulfide (OPSS) moiety reacts specifically with free thiols (e.g., on antibodies or other proteins), while the tetrazine group enables an exceptionally fast and specific secondary reaction with a trans-cyclooctene (TCO)-modified molecule. This inverse-electron-demand Diels-Alder (IEDDA) cycloaddition is a cornerstone of "click chemistry," prized for its high efficiency and biocompatibility.[1] Validating the successful conjugation and, critically, the retained bioactivity of the final conjugate is essential for its intended application.

Quantitative Comparison of Bioorthogonal Ligation Kinetics

The efficacy of a bioorthogonal reaction is largely determined by its reaction rate, quantified by the second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for efficient labeling, especially at the low concentrations typical in biological systems.[2][3] The tetrazine-TCO ligation exhibits significantly faster kinetics compared to other common bioorthogonal reactions.[4][5]

Bioorthogonal Reaction Reactants Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + trans-cyclooctene (TCO) 1 - 10⁶ Extremely fast, catalyst-free, and highly bioorthogonal. The reaction rate can be tuned by modifying the tetrazine and TCO structures.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne + Azide10¹ - 10⁴Requires a copper(I) catalyst, which can be cytotoxic, limiting in vivo applications. The reaction rate is influenced by the choice of ligands.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., cyclooctyne) + Azide10⁻³ - 1Catalyst-free, driven by ring strain. Generally slower than IEDDA and CuAAC. The rate depends on the structure of the strained alkyne.
Staudinger LigationAzide + Phosphine~10⁻³One of the first bioorthogonal reactions. It is catalyst-free but has slow kinetics compared to click chemistries.

Experimental Protocols for Validating Conjugate Bioactivity

A multi-faceted approach is necessary to confirm both successful conjugation and the preservation of the biomolecule's activity.

Validation of Conjugation and Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method to determine the average number of molecules conjugated to a protein, such as a drug on an antibody (the DAR). This method is applicable when the conjugated molecule has a distinct UV-Vis absorbance from the protein.

Experimental Protocol:

  • Determine Extinction Coefficients:

    • Measure the absorbance of the unconjugated antibody at 280 nm.

    • Measure the absorbance of the free this compound-payload molecule at both 280 nm and its wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficients (ε) for both the antibody and the payload at both wavelengths using the Beer-Lambert law (A = εcl).

  • Measure Conjugate Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm and the λmax of the payload.

  • Calculate DAR:

    • The concentrations of the antibody and the payload in the conjugate solution can be determined by solving a system of two simultaneous equations, accounting for the absorbance contributions of both components at each wavelength.

    • The DAR is then calculated as the molar ratio of the payload to the antibody.

Confirmation of Conjugation and Purity by SDS-PAGE Mobility Shift Assay

This technique provides a simple and rapid qualitative assessment of successful conjugation. The increase in molecular weight upon conjugation leads to a noticeable shift in the protein's migration on an SDS-PAGE gel.

Experimental Protocol:

  • Sample Preparation: Prepare samples of the unconjugated antibody, the this compound conjugated antibody, and the final conjugate (after reaction with the TCO-payload).

  • Electrophoresis: Run the samples on an SDS-PAGE gel under reducing and non-reducing conditions.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Compare the bands of the different samples. A distinct upward shift in the band corresponding to the conjugated antibody compared to the unconjugated antibody confirms successful conjugation. The purity of the conjugate can also be assessed.

Bioactivity Assessment using a Fluorescence-Based Assay

The bioorthogonal reaction between a tetrazine and a TCO can be monitored in real-time using a fluorogenic assay. Many tetrazine derivatives act as fluorescence quenchers. Upon reaction with a TCO, the tetrazine structure is disrupted, leading to a "turn-on" of fluorescence. This can be used to measure the reaction kinetics and confirm the reactivity of the conjugate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of the this compound conjugated biomolecule (e.g., antibody) at a known concentration.

    • Prepare a solution of a TCO-fluorophore at a concentration in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Fluorescence Measurement:

    • In a fluorometer, mix the tetrazine-conjugate and the TCO-fluorophore solutions.

    • Immediately start recording the fluorescence intensity at the emission maximum of the fluorophore over time.

  • Kinetic Analysis:

    • The increase in fluorescence intensity corresponds to the progress of the reaction.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction can be determined from the slope of the curve.

    • The pseudo-first-order rate constant (k') can be obtained by fitting the data to a single exponential function.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of the TCO-fluorophore.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the conjugation and validation of this compound conjugates.

G cluster_0 Step 1: Thiol-Specific Conjugation cluster_1 Step 2: Bioorthogonal Ligation cluster_2 Validation Biomolecule Biomolecule with free thiol (e.g., Antibody) Conjugate1 Biomolecule-SS-Ph-Tetrazine Biomolecule->Conjugate1 OPSS reaction Tetrazine_OPSS This compound Tetrazine_OPSS->Conjugate1 Final_Conjugate Final Bioactive Conjugate Conjugate1->Final_Conjugate IEDDA Reaction TCO_Payload TCO-Payload (e.g., TCO-Drug, TCO-Fluorophore) TCO_Payload->Final_Conjugate UV_Vis UV-Vis Spectroscopy (DAR Calculation) Final_Conjugate->UV_Vis SDS_PAGE SDS-PAGE (Mobility Shift) Final_Conjugate->SDS_PAGE Fluorescence Fluorescence Assay (Kinetics & Bioactivity) Final_Conjugate->Fluorescence

Caption: Workflow for two-step conjugation and validation.

G cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis Tetrazine_Conjugate Tetrazine-Conjugate Solution Fluorometer Fluorometer Tetrazine_Conjugate->Fluorometer TCO_Fluorophore TCO-Fluorophore Solution (in excess) TCO_Fluorophore->Fluorometer Fluorescence_vs_Time Record Fluorescence vs. Time Fluorometer->Fluorescence_vs_Time Plot_Data Plot Intensity vs. Time Fluorescence_vs_Time->Plot_Data Fit_Curve Fit to Exponential Plot_Data->Fit_Curve Calculate_k Calculate Rate Constants Fit_Curve->Calculate_k

Caption: Fluorogenic bioactivity validation workflow.

References

A Comparative Guide to the Characterization of Tetrazine-Ph-OPSS Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety, efficacy, and stability. The emergence of bioorthogonal chemistries, such as the inverse electron demand Diels-Alder (iEDDA) reaction involving tetrazine linkers, has enabled the development of more homogenous and stable ADCs. This guide provides an objective comparison of the analytical techniques used to characterize Tetrazine-Ph-OPSS ADCs, with supporting experimental insights and protocols.

The this compound linker is a cleavable ADC linker that utilizes click chemistry for conjugation. It contains a tetrazine group that reacts with a trans-cyclooctene (TCO) moiety on the antibody, forming a stable covalent bond. This technology offers an alternative to more traditional conjugation methods, such as those involving maleimide chemistry.

Performance Comparison: this compound vs. Other Linker Technologies

The choice of linker technology significantly impacts the physicochemical properties and in vivo performance of an ADC. Tetrazine-based conjugation offers several advantages over conventional methods, primarily in terms of reaction speed and specificity.

FeatureThis compound (Click Chemistry)Maleimide-Based (Thiol-Maleimide Coupling)
Reaction Rate Very fast (up to 30,000 M⁻¹s⁻¹)[1]Moderate
Specificity High (Bioorthogonal)[1]Reacts with thiols, potential for off-target reactions
Stability Generally high, stable dihydropyridazine linkage formed[2]Thiosuccinimide linkage can be susceptible to retro-Michael reaction leading to drug deconjugation[3]
Homogeneity (DAR) Can produce more homogeneous conjugatesOften results in a heterogeneous mixture of species
HPLC Monitoring Straightforward, with distinct peaks for reactants and products[1]Can be more complex to resolve different species

Key Characterization Techniques and Experimental Data

The comprehensive characterization of this compound ADCs involves a suite of analytical methods to assess critical quality attributes such as drug-to-antibody ratio (DAR), size homogeneity, and stability.

Hydrophobic Interaction Chromatography (HIC)

HIC is a cornerstone technique for determining the DAR of ADCs under non-denaturing conditions. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Table 1: Representative HIC Data for a Cysteine-Linked ADC

DAR SpeciesRetention Time (min)Relative Peak Area (%)
DAR015.25.1
DAR220.835.4
DAR424.545.2
DAR627.112.3
DAR829.32.0
Average DAR 3.7

This table is a representative example based on typical HIC separations of cysteine-linked ADCs and is intended for illustrative purposes. The average DAR is calculated from the relative peak areas of the different drug-loaded species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful tool for ADC analysis, often used to determine DAR and assess purity. It can be performed on both intact and reduced ADCs.

Table 2: RP-HPLC Analysis of a Reduced Site-Specific ADC

ChainRetention Time (min)Species
Light Chain12.5Unconjugated
Light Chain-Drug18.2Conjugated
Heavy Chain22.1Unconjugated
Heavy Chain-Drug28.9Conjugated

This table illustrates the separation of conjugated and unconjugated light and heavy chains of a reduced ADC, allowing for the calculation of conjugation efficiency.

Size Exclusion Chromatography (SEC)

SEC is the primary method for quantifying aggregates and fragments in ADC preparations. The presence of high molecular weight species (aggregates) can impact the safety and efficacy of the therapeutic.

Table 3: SEC Analysis of ADC Aggregation

SpeciesRetention Time (min)Peak Area (%)
Aggregate8.51.5
Monomer10.298.0
Fragment12.10.5

This table shows a typical SEC profile of a purified ADC, indicating a low level of aggregation.

Mass Spectrometry (MS)

MS, often coupled with liquid chromatography (LC-MS), provides precise mass information for intact ADCs, their subunits, and released payloads. This allows for unambiguous confirmation of the DAR and identification of any modifications. HPLC-QTOF-MS analysis can be used to show the fully MMAE-conjugated monomer and the release of the payload after reaction with a tetrazine activator.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of this compound ADCs.

Protocol for ADC Synthesis (Click Reaction)
  • Antibody Modification with TCO:

    • Prepare the antibody in PBS at a concentration of 1-10 mg/mL.

    • Dissolve a TCO-NHS ester in DMSO to a stock concentration of 10-20 mM.

    • Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the TCO-modified antibody using a spin desalting column.

  • Drug-Linker Synthesis:

    • Dissolve the amine-containing drug and a slight molar excess of this compound in a suitable organic solvent like DMSO.

    • Add a mild base (e.g., diisopropylethylamine) to facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the drug-linker conjugate using reversed-phase HPLC.

  • Final ADC Conjugation:

    • Mix the TCO-modified antibody and the purified drug-linker complex in PBS at a desired molar ratio.

    • Incubate the reaction for 1-4 hours at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction.

    • Purify the resulting ADC using size-exclusion chromatography.

Protocol for Hydrophobic Interaction Chromatography (HIC)
  • Mobile Phase A: 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, 20% isopropanol

  • Column: TSKgel Butyl-NPR or similar HIC column

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 280 nm

Protocol for Reversed-Phase HPLC (for reduced ADC)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C4 or C8 reversed-phase column

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Sample Preparation: Reduce the ADC with DTT prior to injection.

Protocol for Size Exclusion Chromatography (SEC)
  • Mobile Phase: 150 mM sodium phosphate, pH 7.0

  • Column: TSKgel G3000SWxl or similar SEC column

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound ADC.

ADC_Characterization_Workflow Antibody Monoclonal Antibody (mAb) TCO_Modification TCO Modification (TCO-NHS ester) Antibody->TCO_Modification TCO_mAb TCO-modified mAb TCO_Modification->TCO_mAb Click_Reaction Click Reaction (iEDDA) TCO_mAb->Click_Reaction Drug Cytotoxic Drug Linker_Synth Drug-Linker Synthesis (this compound) Drug->Linker_Synth Drug_Linker Drug-Linker Conjugate Linker_Synth->Drug_Linker Drug_Linker->Click_Reaction Purification_ADC Purification (SEC) Click_Reaction->Purification_ADC Final_ADC Purified This compound ADC Purification_ADC->Final_ADC HIC HIC (DAR) Final_ADC->HIC RP_HPLC RP-HPLC (Purity, DAR) Final_ADC->RP_HPLC SEC SEC (Aggregation) Final_ADC->SEC MS LC-MS (Mass, DAR) Final_ADC->MS

Caption: ADC Synthesis and Characterization Workflow.

References

A Comparative Analysis of Tetrazine-Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, such as antibody-drug conjugates (ADCs). Tetrazine-based linkers, which react with strained dienophiles like trans-cyclooctenes (TCOs) via the inverse-electron-demand Diels-Alder (iEDDA) reaction, have emerged as powerful tools in bioorthogonal chemistry.[1][2] This is due to their exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4] This guide provides a comparative analysis of different tetrazine-based linkers, focusing on their performance, stability, and applications, with supporting experimental data and protocols.

Performance Comparison of Tetrazine Derivatives

The reactivity and stability of tetrazine linkers are highly dependent on the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the reaction rate, while sterics and other structural features can impact both kinetics and stability in aqueous media.[5]

Reaction Kinetics

The second-order rate constants (k₂) for the iEDDA reaction between various tetrazines and TCO derivatives are a key performance indicator. A higher rate constant allows for efficient conjugation at low concentrations.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
H-Tz (Hydrogen-substituted)TCOUp to 30,000
Me-Tz (Methyl-substituted)TCO~1,000
3,6-di-(2-pyridyl)-s-tetrazine (DP-Tz)d-TCO366,000 (in water at 25°C)
DHP₂ (bis-vinyl ether-Tz)TCO-PEG₄6,450
Me₂Pyr (di-pyridyl-Tz)TCO-PEG₄5,120
MeEVE (vinyl ether-Tz)TCO-PEG₄2,750
MeDHP (cyclic vinyl ether-Tz)TCO-PEG₄1,820
MePh (phenyl-Tz)TCO-PEG₄990

Note: Reaction conditions such as solvent and temperature can influence the observed rate constants.

Stability in Aqueous Media

The stability of the tetrazine linker is crucial for in vivo applications to prevent premature degradation or cleavage.

Tetrazine DerivativeStability in Aqueous MediaReference(s)
Me-Tz (Methyl-substituted)High
H-Tz (Hydrogen-substituted)Lower, prone to degradation
tert-butyl substituted tetrazinesExtraordinarily stable
DHP₂ (bis-vinyl ether-Tz)High (>90% intact after >10h)
2Pyr₂ (di-pyridyl-Tz)Low (<1% intact after >10h)

In Vivo Efficacy: A Case Study in ADCs

The choice of linker significantly impacts the in vivo performance of bioconjugates. A comparative study in mice with LS174T and OVCAR-3 tumors evaluated a tetrazine-cleavable diabody-drug conjugate (tc-ADC) against a conventional protease-cleavable valine-citrulline linked ADC (vc-ADC). The tc-ADC demonstrated a significant therapeutic advantage, leading to a pronounced delay in tumor growth and extended median survival (34-39 days) compared to the vc-ADC, which only had a transient effect with a median survival of 17 days. This highlights the potential of tetrazine-based linkers for developing more effective targeted therapies.

Experimental Protocols

Reproducible experimental data is essential for the rational selection of a linker. Below are representative protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constants

This protocol outlines the measurement of reaction kinetics using stopped-flow spectrophotometry.

1. Reagent Preparation:

  • Prepare a stock solution of the tetrazine derivative (e.g., 1 mM in DMSO).

  • Prepare a stock solution of the TCO derivative (e.g., 20 mM in DMSO).

  • On the day of the experiment, dilute the stock solutions in the reaction buffer (e.g., PBS, pH 7.4) to the desired final concentrations. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

2. Stopped-Flow Measurement:

  • Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument.

  • Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.

3. Data Analysis:

  • Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).

  • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].

Protocol 2: ADC Synthesis and Characterization

This protocol provides a general framework for the synthesis of an ADC using a tetrazine linker.

1. Antibody Modification with TCO:

  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a molar excess of a TCO-NHS ester to the antibody solution to functionalize lysine residues.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Purify the TCO-modified antibody using size-exclusion chromatography (SEC) to remove unreacted TCO-NHS ester.

2. Drug-Linker Conjugation:

  • Separately, the cytotoxic drug is functionalized with a tetrazine moiety.

  • Add the tetrazine-functionalized drug to the TCO-modified antibody solution.

  • Monitor the reaction by observing the disappearance of the tetrazine's color.

3. Purification and Characterization:

  • Purify the resulting ADC using SEC to remove the unreacted drug-linker.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV/Vis spectroscopy and hydrophobic interaction chromatography (HIC).

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz can effectively illustrate the complex processes involved in the application of tetrazine-based linkers.

ADC_Workflow cluster_modification Component Modification cluster_conjugation Bioorthogonal Conjugation cluster_characterization Purification & Characterization Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Lysine Modification TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Antibody Drug Cytotoxic Drug Tetrazine_Drug Tetrazine-Modified Drug Drug->Tetrazine_Drug Functionalization Tetrazine_Linker Tetrazine Linker Tetrazine_Linker->Tetrazine_Drug ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC iEDDA Reaction Tetrazine_Drug->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (UV/Vis, HIC) Purification->Characterization

Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using tetrazine-TCO ligation.

iEDDA_Mechanism Tetrazine Tetrazine (Electron-deficient diene) TransitionState [4+2] Cycloaddition (Transition State) Tetrazine->TransitionState TCO trans-Cyclooctene (TCO) (Strained dienophile) TCO->TransitionState Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Dihydropyridazine->Nitrogen +

Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a TCO.

Conclusion

Tetrazine-based linkers offer significant advantages for the construction of bioconjugates due to their rapid, specific, and bioorthogonal reactivity. The choice of substituents on the tetrazine ring allows for the fine-tuning of reaction kinetics and stability to suit specific applications. As demonstrated by in vivo studies, the unique properties of these linkers can lead to the development of more potent and safer therapeutics, such as ADCs. The provided data and protocols serve as a valuable resource for researchers in the rational design and synthesis of next-generation bioconjugates.

References

A Comparative Guide to the Mass Spectrometry Analysis of Tetrazine-Ph-OPSS Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the characterization of Antibody-Drug Conjugates (ADCs) featuring the Tetrazine-Ph-OPSS linker. This cleavable linker system combines the principles of bioorthogonal click chemistry, through its tetrazine moiety, with a disulfide bond for targeted payload release. Understanding the analytical methodologies to characterize these complex biotherapeutics is crucial for their development and quality control. This document outlines various MS-based approaches, presents comparative data from relevant ADC examples, and provides detailed experimental protocols.

Introduction to this compound ADCs and the Role of Mass Spectrometry

The this compound linker is a sophisticated tool in the construction of next-generation ADCs. It features two key components: a tetrazine group that reacts with a trans-cyclooctene (TCO)-modified antibody via an inverse electron demand Diels-Alder (iEDDA) click reaction, and an o-pyridyl disulfide (OPSS) group that allows for conjugation to the cytotoxic payload. The disulfide bond within the linker is designed to be cleaved in the reducing environment of the target cell, releasing the payload.

Mass spectrometry is an indispensable analytical tool for the comprehensive characterization of ADCs. It provides critical information on:

  • Intact Molecular Weight: Confirming the successful conjugation of the drug-linker to the antibody.

  • Drug-to-Antibody Ratio (DAR): Determining the average number of drug molecules conjugated to each antibody, a critical quality attribute that impacts efficacy and safety.

  • Heterogeneity and Impurities: Identifying different ADC species, unconjugated antibody, and other process-related impurities.

  • Congugation Site Analysis: Pinpointing the specific amino acid residues where the drug-linker is attached through peptide mapping.

  • Stability Assessment: Monitoring the stability of the ADC in various biological matrices, including the potential for premature drug deconjugation.

Comparison of Mass Spectrometry Techniques for ADC Analysis

The selection of an appropriate MS technique is contingent on the specific analytical question being addressed. The following table compares common MS-based methods for the analysis of ADCs.

Analytical Technique Information Obtained Advantages Limitations Typical Mass Analyzer
Intact Mass Analysis (Denaturing Conditions) Average DAR, overall heterogeneity, confirmation of major conjugated species.Relatively fast, good for routine analysis.Loss of non-covalent interactions, potential for in-source fragmentation.Time-of-Flight (TOF), Orbitrap
Intact Mass Analysis (Native Conditions) DAR distribution, preservation of non-covalent protein complexes.Provides information on the intact ADC structure, reduced spectral complexity.Lower sensitivity compared to denaturing conditions, requires specialized buffer systems.Q-TOF, Orbitrap
Subunit/Fragment Analysis (Middle-Down) DAR of light and heavy chains, localization of conjugation to specific chains.Reduced complexity compared to intact analysis, improved spectral resolution.Requires partial reduction or enzymatic digestion of the ADC.TOF, Orbitrap
Peptide Mapping (Bottom-Up) Precise localization of conjugation sites, confirmation of amino acid sequence.Provides detailed structural information at the peptide level.Complex sample preparation, potential for incomplete digestion and loss of hydrophobic drug-conjugated peptides.Q-TOF, Orbitrap, Ion Trap

Quantitative Data Presentation

The following tables summarize representative quantitative data from the mass spectrometry analysis of ADCs with linkers analogous to the this compound system.

Table 1: Drug-to-Antibody Ratio (DAR) Determination of a Tetrazine-Conjugated ADC

Analytical Method Average DAR DAR Range Observed Reference
Hydrophobic Interaction Chromatography (HIC)3.980, 2, 4, 6, 8
Native Mass Spectrometry4.030, 2, 4, 6, 8
LC-MS (denaturing)>1.9Not specified

Note: Data is for a tetrazine-vcMMAE conjugated to Trastuzumab.

Table 2: Mass Spectrometry Data for a Tetrazine-Triggered Drug Release Study

Species Observed Mass (Da) Interpretation Reference
Fully MMAE-conjugated monomer30,595.50Intact ADC monomer before drug release.
Monomer with two pyridazine derivatives (no MMAE)31,719.6080% of monomer after 1h reaction with tetrazine, indicating successful drug release.
Monomer with two pyridazine derivatives (one MMAE attached)32,480.8020% of monomer after 1h reaction with tetrazine, indicating incomplete drug release.

Note: This data demonstrates the utility of MS in monitoring the cleavage of a tetrazine-responsive linker.

Experimental Protocols

Protocol 1: Intact Mass Analysis of a Tetrazine-ADC under Denaturing Conditions

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in a buffer containing 0.1% formic acid. For deglycosylated analysis, treat the ADC with PNGase F prior to dilution.

  • LC-MS System: Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: A reversed-phase column suitable for large proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: m/z 1000-4000.

    • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. Calculate the average DAR based on the relative abundance of each species.

Protocol 2: Peptide Mapping of a Tetrazine-ADC

  • Sample Preparation:

    • Denaturation and Reduction: Denature the ADC in a buffer containing urea or guanidine hydrochloride and reduce the disulfide bonds with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Alkylation: Alkylate the free cysteine residues with iodoacetamide or similar reagent to prevent disulfide bond reformation.

    • Digestion: Digest the ADC with a protease such as trypsin overnight at 37°C.

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography:

    • Column: A reversed-phase C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient optimized for peptide separation.

  • Mass Spectrometry:

    • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

    • MS1 Scan: Acquire a high-resolution full scan to detect all eluting peptides.

    • MS2 Scans: Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Use a specialized software to search the MS/MS spectra against the antibody sequence to identify peptides and localize the drug-linker modification.

Visualizations

ADC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cluster_results Results ADC This compound ADC Intact_Prep Dilution / Deglycosylation ADC->Intact_Prep Intact Analysis Peptide_Prep Reduction, Alkylation, Digestion ADC->Peptide_Prep Peptide Mapping LC_MS LC-MS (Intact) Intact_Prep->LC_MS LC_MSMS LC-MS/MS (Peptide Mapping) Peptide_Prep->LC_MSMS Deconvolution Deconvolution LC_MS->Deconvolution Database_Search Database Search LC_MSMS->Database_Search DAR DAR & Heterogeneity Deconvolution->DAR Site Conjugation Site ID Database_Search->Site

Caption: Experimental workflow for the mass spectrometry analysis of ADCs.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tme Tumor Microenvironment cluster_cell Tumor Cell ADC_Circulating ADC in Circulation (Stable) ADC_Binding ADC Binds to Tumor Antigen ADC_Circulating->ADC_Binding Tumor Targeting Internalization Receptor-Mediated Internalization ADC_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release (Disulfide Cleavage) Lysosome->Payload_Release Reducing Environment Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: General mechanism of action for a disulfide-linked ADC.

A Comparative Guide to Tetrazine-Ph-OPSS Conjugation Efficiency for Bioconjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a conjugation chemistry is a critical determinant in the successful development of targeted therapeutics and research tools, such as antibody-drug conjugates (ADCs). The efficiency, selectivity, and stability of the linkage between a biomolecule and a payload are paramount. This guide provides an objective comparison of the Tetrazine-Ph-OPSS conjugation strategy with other common alternatives, supported by experimental data to inform the design and execution of robust bioconjugation protocols.

The this compound linker offers a two-step conjugation approach. The first step involves the reaction of the o-pyridyldisulfide (OPSS) group with a free thiol on a biomolecule, forming a reversible disulfide bond. The second, bioorthogonal step is the rapid and specific reaction of the tetrazine moiety with a trans-cyclooctene (TCO)-functionalized molecule. This guide will benchmark this methodology against traditional thiol-reactive techniques and other prominent bioorthogonal "click chemistry" reactions.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for the different conjugation chemistries. Table 1 outlines the efficiency of the initial thiol conjugation step, while Table 2 compares the kinetics of the subsequent bioorthogonal ligation reactions.

Table 1: Comparison of Thiol-Reactive Conjugation Efficiency

FeaturePyridyldithiol (e.g., SPDP, OPSS)Maleimide
Reactive Group Pyridyl disulfideMaleimide
Target Functional Group Thiols (Sulfhydryls)Primarily Thiols (Sulfhydryls)[1]
Resulting Bond Disulfide (-S-S-)[2]Thioether (-S-)[2]
Bond Stability Labile and cleavable under reducing conditions (e.g., DTT, TCEP).[1][2] Can undergo thiol exchange in vivo.Generally stable, but the succinimide ring can be prone to hydrolysis and retro-Michael addition, which can lead to payload loss.
Reaction pH Broad range, optimal at pH 7-8.Optimal for thiol-maleimide reaction: pH 6.5-7.5 to maintain selectivity for thiols over amines.
Selectivity High for thiols.Highly selective for thiols within the optimal pH range. At pH > 7.5, reactivity with amines increases.
Reported Conjugation Yield 58% for HER2-scFv conjugation to PE24.58 ± 12% for 11A4 nanobody. >80% reported for PEGylation of free thiols on peptides and proteins.

Table 2: Comparison of Bioorthogonal Ligation Kinetics

FeatureTetrazine-TCO Ligation (iEDDA)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹, typically 800 - 30,000 M⁻¹s⁻¹~0.1 - 0.17 M⁻¹s⁻¹ for DBCO/DIBO10 - 10⁴ M⁻¹s⁻¹
Biocompatibility Excellent (copper-free)Excellent (copper-free)Limited in vivo due to copper cytotoxicity
Reaction Conditions Aqueous media, room temperature, catalyst-freeAqueous media, room temperature, catalyst-freeRequires copper(I) catalyst and often a reducing agent (e.g., sodium ascorbate)
Key Advantage Exceptionally fast kinetics, ideal for in vivo applications and low concentration reactions.Copper-free, good for live cell applications.High yielding and versatile for a wide range of molecules.
Potential Issues Some tetrazine and TCO derivatives can have limited stability.Slower kinetics compared to Tetrazine-TCO ligation.Copper toxicity can be a concern for in vivo and some cellular applications.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for this compound conjugation and its alternatives, as well as the logical relationships in selecting a conjugation strategy.

Tetrazine_Ph_OPSS_Workflow cluster_step1 Step 1: Thiol-Disulfide Exchange cluster_step2 Step 2: Bioorthogonal Ligation Protein_SH Protein with free Thiol (-SH) Protein_Tetrazine Tetrazine-labeled Protein Protein_SH->Protein_Tetrazine Reaction at pH 7-8 Tetrazine_OPSS This compound Linker Tetrazine_OPSS->Protein_Tetrazine Final_Conjugate Final Bioconjugate Protein_Tetrazine->Final_Conjugate iEDDA Reaction TCO_Payload TCO-functionalized Payload TCO_Payload->Final_Conjugate

Caption: Workflow for two-step this compound conjugation.

Alternative_Thiol_Conjugation_Workflow cluster_maleimide Maleimide Conjugation Protein_SH_M Protein with free Thiol (-SH) Final_Conjugate_M Final Bioconjugate (Thioether bond) Protein_SH_M->Final_Conjugate_M Reaction at pH 6.5-7.5 Maleimide_Payload Maleimide-functionalized Payload Maleimide_Payload->Final_Conjugate_M Bioorthogonal_Alternatives_Workflow cluster_spaac SPAAC cluster_cuaac CuAAC Azide_Protein Azide-modified Protein SPAAC_Conjugate Final Bioconjugate (Triazole) Azide_Protein->SPAAC_Conjugate Strain-Promoted Cycloaddition Cyclooctyne_Payload Cyclooctyne-functionalized Payload Cyclooctyne_Payload->SPAAC_Conjugate Alkyne_Protein Alkyne-modified Protein CuAAC_Conjugate Final Bioconjugate (Triazole) Alkyne_Protein->CuAAC_Conjugate Copper(I)-Catalyzed Cycloaddition Azide_Payload Azide-functionalized Payload Azide_Payload->CuAAC_Conjugate Conjugation_Strategy_Decision_Tree start Start: Need for Bioconjugation thiol_available Free thiol available on biomolecule? start->thiol_available cleavable_linker Cleavable linker required? thiol_available->cleavable_linker Yes thiolation Introduce thiols (e.g., Traut's Reagent) thiol_available->thiolation No in_vivo_app In vivo or live cell application? cleavable_linker->in_vivo_app No tetrazine_opss Use this compound cleavable_linker->tetrazine_opss Yes fast_kinetics Extremely fast kinetics needed? in_vivo_app->fast_kinetics Yes spaac Use SPAAC in_vivo_app->spaac No cuaac Use CuAAC in_vivo_app->cuaac No (in vitro ok) fast_kinetics->tetrazine_opss Yes (via TCO ligation) maleimide Use Maleimide Chemistry fast_kinetics->maleimide No thiolation->cleavable_linker

References

A Head-to-Head Comparison of Tetrazine-Ph-OPSS and Other Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has emerged as a powerful toolbox for these applications, offering a suite of reactions that are rapid, specific, and high-yielding. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction, utilizing reagents like Tetrazine-Ph-OPSS, has gained significant traction. This guide provides an objective, data-driven comparison of this compound with other prominent click chemistry reagents, including those used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

At a Glance: Performance Comparison of Click Chemistry Reagents

The choice of a click chemistry reagent is a critical decision that impacts the efficiency, biocompatibility, and overall success of a bioconjugation strategy. The following table summarizes the key performance characteristics of this compound (representing the iEDDA class) and other commonly used click chemistry reagents.

FeatureThis compound (iEDDA)SPAAC Reagents (e.g., DBCO, BCN)CuAAC Reagents (e.g., Terminal Alkynes)
Reaction Kinetics (k₂) 1 - 10⁶ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹10¹ - 10⁴ M⁻¹s⁻¹
Biocompatibility Excellent (catalyst-free)Excellent (catalyst-free)Limited by copper cytotoxicity
Reaction Conditions Physiological (aqueous, neutral pH, 37°C)Physiological (aqueous, neutral pH, 37°C)Requires copper(I) catalyst and ligands
Orthogonality HighHighPotential for side reactions with thiols
Stability Dependent on tetrazine substitution; generally good in physiological buffersGood, but some cyclooctynes can be unstableAzides and alkynes are highly stable
Primary Application Live-cell imaging, in vivo bioconjugation, ADC developmentLive-cell labeling, surface functionalizationIn vitro conjugation, material science

Deep Dive: Understanding the Reagents

This compound: The Speed Demon of Bioorthogonal Chemistry

This compound is a heterobifunctional reagent that combines the rapid reactivity of a tetrazine moiety with the thiol-specific reactivity of an ortho-pyridyl disulfide (OPSS) group.

  • The Tetrazine Core: The 1,2,4,5-tetrazine ring is the engine of this reagent, participating in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a strained alkene or alkyne, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions currently available. The kinetics can be tuned by modifying the substituents on the tetrazine ring; electron-withdrawing groups generally increase the reaction rate.

  • The Ph-OPSS Handle: The ortho-pyridyl disulfide group provides a mechanism for attaching the tetrazine to a biomolecule of interest, typically a protein or antibody. It selectively reacts with free thiol groups (sulfhydryls), such as those found in cysteine residues, to form a stable disulfide bond. This is particularly advantageous in the development of antibody-drug conjugates (ADCs), where conjugation can be directed to specific cysteine residues.

SPAAC Reagents: The Catalyst-Free Workhorse

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was a major breakthrough in click chemistry, eliminating the need for a cytotoxic copper catalyst. This reaction relies on the inherent ring strain of a cyclooctyne (e.g., DBCO, BCN) to drive the cycloaddition with an azide.

While highly biocompatible and specific, SPAAC reactions are generally slower than iEDDA reactions, with rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. The choice of cyclooctyne is critical, as it significantly influences the reaction kinetics and stability.

CuAAC Reagents: The Classic and Efficient Tool

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal "click" reaction. It is a highly efficient and reliable method for joining a terminal alkyne with an azide. The reaction is characterized by high yields and simple purification.

However, the requirement for a copper(I) catalyst is a significant drawback for applications in living systems due to the inherent cytotoxicity of copper. While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a concern for in vivo applications.

Visualizing the Chemistries

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a general workflow for antibody-drug conjugation.

G cluster_iedda Inverse-Electron-Demand Diels-Alder (iEDDA) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) tetrazine Tetrazine product_iedda Dihydropyridazine Adduct tetrazine->product_iedda tco trans-Cyclooctene (TCO) tco->product_iedda azide_spaac Azide product_spaac Triazole azide_spaac->product_spaac cyclooctyne Cyclooctyne cyclooctyne->product_spaac azide_cuaac Azide product_cuaac Triazole azide_cuaac->product_cuaac alkyne_cuaac Terminal Alkyne alkyne_cuaac->product_cuaac catalyst Cu(I) Catalyst catalyst->product_cuaac

A comparison of the core reaction mechanisms for iEDDA, SPAAC, and CuAAC.

ADC_Workflow start Start: Antibody with accessible Cysteine step1 Step 1: Conjugation with this compound start->step1 step2 Step 2: Purification of Tetrazine-Antibody Conjugate step1->step2 step3 Step 3: iEDDA Reaction with TCO-Drug step2->step3 end Final ADC step3->end

A simplified workflow for creating an Antibody-Drug Conjugate (ADC) using this compound.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of a bioconjugation reagent. Below are generalized methodologies for comparing the performance of different click chemistry reagents.

Protocol 1: Determination of Second-Order Rate Constants

Objective: To quantitatively compare the reaction kinetics of different click chemistry pairs.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the click chemistry reagents (e.g., this compound, azide, TCO, terminal alkyne) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., PBS, pH 7.4).

  • Kinetic Measurement (using UV-Vis Spectroscopy for Tetrazine Reactions):

    • Work under pseudo-first-order conditions by using a significant excess (at least 10-fold) of one reactant.

    • Monitor the reaction by

A Researcher's Guide to Drug-to-Antibody Ratio (DAR) Assessment: A Comparative Analysis of Leading Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of antibody-drug conjugate (ADC) innovation, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute that profoundly impacts therapeutic efficacy and safety. This guide provides an objective comparison of the most prevalent and robust methods for DAR assessment: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy. While novel bioorthogonal chemistries involving tetrazine derivatives are integral to modern ADC synthesis, established analytical techniques remain the gold standard for DAR quantification.

This comparative guide will delve into the principles, protocols, and performance of these key methodologies, presenting quantitative data in accessible tables and illustrating complex workflows with clear diagrams to empower informed decisions in your ADC development pipeline.

At a Glance: Comparing DAR Assessment Methodologies

The selection of an appropriate DAR assessment method hinges on various factors, including the stage of drug development, the specific characteristics of the ADC, and the desired level of analytical detail. The following table summarizes the key performance attributes of the three leading techniques.

FeatureHydrophobic Interaction Chromatography (HIC)Liquid Chromatography-Mass Spectrometry (LC-MS)UV/Vis Spectroscopy
Principle Separation based on hydrophobicity.Separation by chromatography followed by mass-to-charge ratio determination.Measurement of light absorbance by the antibody and the drug.[1][2][3]
Information Provided Average DAR, drug load distribution, naked antibody content.[4][5]Average DAR, drug load distribution, mass confirmation of species.Average DAR only.
Sample Requirement ModerateLowLow
Throughput Moderate to HighModerateHigh
Expertise Required ModerateHighLow
Equipment Cost ModerateHighLow
Suitability Cysteine-linked ADCs.Lysine and Cysteine-linked ADCs.Routine analysis and initial screening.

Delving Deeper: Experimental Methodologies

Reproducibility and accuracy are paramount in scientific research. This section provides detailed, step-by-step protocols for each of the discussed DAR assessment methods, based on established practices in the field.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a high-salt mobile phase (e.g., 2 M ammonium sulfate in phosphate buffer) and a low-salt mobile phase (e.g., phosphate buffer).

  • Column Equilibration: Equilibrate the HIC column with the high-salt mobile phase.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from high-salt to low-salt mobile phase to elute the ADC species. The least hydrophobic species (unconjugated antibody) will elute first, followed by species with increasing DAR.

  • Data Analysis: Integrate the peak areas of the different eluted species. The weighted average DAR is calculated based on the relative peak areas and the corresponding number of drugs per antibody.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high-resolution separation and mass determination, offering a comprehensive characterization of ADC heterogeneity.

Experimental Protocol:

  • Sample Preparation (Optional): For cysteine-linked ADCs, the sample may be reduced to separate the light and heavy chains. Deglycosylation can also be performed to simplify the mass spectra.

  • LC Separation: Separate the ADC species using a reversed-phase or size-exclusion chromatography column.

  • Mass Spectrometry Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the different ADC species.

  • Data Deconvolution: The resulting mass spectra are deconvoluted to determine the masses of the different drug-loaded antibody species.

  • DAR Calculation: The average DAR is calculated from the relative abundance of each species.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR, relying on the distinct absorbance spectra of the antibody and the cytotoxic drug.

Experimental Protocol:

  • Determine Extinction Coefficients: Measure the molar extinction coefficients of the unconjugated antibody and the free drug at two different wavelengths (typically 280 nm and the wavelength of maximum absorbance for the drug).

  • Measure ADC Absorbance: Measure the absorbance of the ADC solution at the same two wavelengths.

  • Calculate Concentrations: Use the Beer-Lambert law and a set of simultaneous equations to calculate the concentrations of the antibody and the conjugated drug in the ADC sample.

  • Calculate Average DAR: The average DAR is the molar ratio of the drug to the antibody.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key steps in each DAR assessment methodology.

HIC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation ColumnEquil Column Equilibration MobilePhase->ColumnEquil SampleInjection Sample Injection ColumnEquil->SampleInjection GradientElution Gradient Elution SampleInjection->GradientElution Detection UV Detection GradientElution->Detection PeakIntegration Peak Integration Detection->PeakIntegration DAR_Calc DAR Calculation PeakIntegration->DAR_Calc

Caption: Workflow for DAR assessment using Hydrophobic Interaction Chromatography (HIC).

LCMS_Workflow cluster_prep Sample Preparation (Optional) cluster_analysis Analysis cluster_data Data Processing Reduction Reduction LCSeparation LC Separation Reduction->LCSeparation Deglycosylation Deglycosylation Deglycosylation->LCSeparation MSAnalysis Mass Spectrometry LCSeparation->MSAnalysis Deconvolution Data Deconvolution MSAnalysis->Deconvolution DAR_Calc DAR Calculation Deconvolution->DAR_Calc

Caption: Workflow for DAR assessment using Liquid Chromatography-Mass Spectrometry (LC-MS).

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation ExtinctionCoeff Determine Extinction Coefficients Absorbance Measure ADC Absorbance ExtinctionCoeff->Absorbance Concentration Calculate Concentrations Absorbance->Concentration DAR_Calc Calculate Average DAR Concentration->DAR_Calc

Caption: Workflow for DAR assessment using UV/Vis Spectroscopy.

Choosing the Right Tool for the Job: A Decision Guide

The optimal method for DAR assessment is context-dependent. The following decision tree provides a logical framework to guide researchers in selecting the most appropriate technique for their specific needs.

Decision_Tree Start Start: Need to Assess DAR Q1 Need drug load distribution? Start->Q1 Q2 Is mass confirmation required? Q1->Q2 Yes UVVis Use UV/Vis Spectroscopy Q1->UVVis No HIC Use HIC Q2->HIC No LCMS Use LC-MS Q2->LCMS Yes

References

Safety Operating Guide

Proper Disposal of Tetrazine-Ph-OPSS: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Tetrazine-Ph-OPSS, a compound utilized in the synthesis of antibody-drug conjugates (ADCs).[1] Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidelines are based on safety data sheets for structurally related tetrazine compounds.

Immediate Safety Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related tetrazine compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Goggles (European standard - EN 166) or other approved safety glasses.[2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.
Skin and Body Long-sleeved clothing or a laboratory coat.
Respiratory Use a NIOSH/MSHA or European Standard EN 149:2001 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation to disperse any airborne dust or vapors.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the material from entering waterways.

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material. Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).

    • Collect the spilled material and absorbent into a suitable, labeled, and closed container for disposal.

  • Decontamination: Clean the affected area thoroughly with soap and water.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling the material.

Waste Disposal Procedure

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all solid waste, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, into a designated and clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container through a licensed and approved waste disposal plant.[3] Do not dispose of this material down the drain or in general trash.

Experimental Workflow: Disposal of this compound

The following diagram outlines the logical steps for the proper disposal of this compound waste.

cluster_prep Preparation cluster_collection Waste Collection cluster_procedure Disposal Procedure cluster_final Final Disposal A Identify this compound Waste (Solid & Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Containers B->C D Segregate Solid and Liquid Waste Streams C->D E Transfer Waste to Appropriate Container D->E F Securely Seal Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: The information provided is based on publicly available safety data for similar compounds and should be used as a guide. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the exact material you are using. If an SDS is not available, treat the substance with the highest degree of caution.

References

Essential Safety and Logistical Information for Handling Tetrazine-Ph-OPSS

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Tetrazine-Ph-OPSS was found. The following guidance is based on safety data for structurally related tetrazine compounds. It is imperative to handle this compound with caution in a laboratory setting, adhering to the principle of ALARA (As Low As Reasonably Achievable) for all exposures.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE based on the hazards associated with analogous tetrazine compounds, which include potential for skin, eye, and respiratory irritation.[1][2][3]

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or latex gloves should be worn at all times. Inspect gloves for integrity before each use.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles of the compound. Tight-sealing safety goggles are recommended.
Body Protection Laboratory coatA standard, fully-buttoned lab coat is required to protect skin and personal clothing. For handling energetic materials, a flame-resistant lab coat is advised.
Respiratory Protection Fume hood or approved respiratorAll work should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols. If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.

Operational Plan: Safe Handling Workflow

Proper handling of this compound is critical to minimize exposure risk. The following workflow outlines the procedural steps for safe handling, from preparation to post-experiment cleanup.

Preparation
  • Consult Safety Data Sheets (SDS): Before beginning any work, review the SDS for all chemicals to be used. For this compound, in the absence of a specific SDS, review the information for closely related tetrazine compounds.

  • Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. Eyewash stations and safety showers should be accessible and unobstructed.

  • Gather PPE: Assemble all necessary PPE as outlined in the table above.

Handling
  • Weighing: If weighing the solid compound, do so within the chemical fume hood to prevent the generation of dust in the open lab.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • General Handling:

    • Avoid direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.

    • Keep the container tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

  • Keep in the original, tightly sealed container.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and alkalis.

Spill and Exposure Procedures
  • Small Spill: For a small spill, absorb the material with an inert absorbent material and place it in a sealed, labeled container for disposal. Use non-sparking tools for cleanup.

  • Large Spill: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Solid Waste Unused compound, contaminated weigh paper, and pipette tips should be collected in a labeled hazardous waste container.
Liquid Waste Solutions containing the compound and solvent rinses of glassware should be collected in a labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Needles and syringes used to handle solutions of the compound should be placed in a designated sharps container.
Contaminated PPE Used gloves and disposable lab coats should be collected in a labeled hazardous waste bag.

All waste must be disposed of through your institution's hazardous waste management program.

Visual Workflow for Safe Handling of this compound

Tetrazine_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Review SDS for all reagents prep2 Verify fume hood & safety showers prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh solid prep3->handle1 Proceed to handling handle2 Prepare solution handle1->handle2 handle3 Perform experiment handle2->handle3 clean1 Segregate waste (solid, liquid, sharps) handle3->clean1 Experiment complete clean2 Decontaminate work area clean1->clean2 clean3 Dispose of waste via institutional program clean2->clean3

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.